L 694746
Description
Properties
CAS No. |
139934-80-8 |
|---|---|
Molecular Formula |
C35H42N2O8 |
Molecular Weight |
618.7 g/mol |
IUPAC Name |
2-[4-[(2R,4S,5S)-4-hydroxy-2-[[(1S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexyl]phenoxy]acetic acid |
InChI |
InChI=1S/C35H42N2O8/c1-35(2,3)45-34(43)36-28(18-22-9-5-4-6-10-22)29(38)20-25(17-23-13-15-26(16-14-23)44-21-31(40)41)33(42)37-32-27-12-8-7-11-24(27)19-30(32)39/h4-16,25,28-30,32,38-39H,17-21H2,1-3H3,(H,36,43)(H,37,42)(H,40,41)/t25-,28+,29+,30?,32+/m1/s1 |
InChI Key |
YDOBPQZYAZNHNJ-KJOOGPBASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](C[C@@H](CC2=CC=C(C=C2)OCC(=O)O)C(=O)N[C@@H]3C(CC4=CC=CC=C34)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=C(C=C2)OCC(=O)O)C(=O)NC3C(CC4=CC=CC=C34)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L 694746; L-694746; L694746; L-694,746; L 694,746; L694,746; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of L-694,247
For Researchers, Scientists, and Drug Development Professionals
L-694,247 is a potent and selective serotonin receptor agonist with significant utility in neuroscience research. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action
L-694,247 acts as a high-affinity agonist at the 5-HT1D and 5-HT1B serotonin receptors.[1][2][3] Its binding to these G-protein coupled receptors initiates a signaling cascade that results in the inhibition of adenylyl cyclase.[1][3] This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates various cellular functions, including neurotransmitter release. Specifically, L-694,247 has been shown to inhibit the potassium-evoked release of serotonin ([3H]-5-HT) from brain tissue, a functional consequence of its receptor activation.[1][3]
Quantitative Pharmacological Data
The binding affinity and functional potency of L-694,247 have been characterized across various serotonin receptor subtypes. The following tables summarize the key quantitative data, providing a clear comparison of its activity.
Table 1: Binding Affinity of L-694,247 at Various Serotonin Receptors
| Receptor Subtype | pIC50 |
| 5-HT1D | 10.03[1][3][4] |
| 5-HT1B | 9.08[1][3] |
| 5-HT1A | 8.64[1][3][4] |
| 5-HT2 | 6.50[1][3] |
| 5-HT1C | 6.42[1][3][4] |
| 5-HT1E | 5.66[1][3][4] |
| 5-HT3 | Inactive[1][3] |
Table 2: Functional Potency of L-694,247 in 5-HT1D Receptor-Mediated Responses
| Functional Assay | pEC50 |
| Inhibition of K+-evoked [3H]-5-HT release from guinea-pig frontal cortex slices | 9.4[1][3] |
| Inhibition of forskolin-stimulated adenylyl cyclase in guinea-pig substantia nigra | 9.1[1][3] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism and experimental investigation of L-694,247, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following are generalized yet detailed methodologies for the key experiments used to characterize the mechanism of action of L-694,247.
1. Radioligand Binding Assay for 5-HT Receptors
-
Objective: To determine the binding affinity (IC50, which can be converted to Ki) of L-694,247 for various serotonin receptor subtypes.
-
Materials:
-
Cell membranes prepared from tissues or cell lines expressing the target 5-HT receptor subtype.
-
A suitable radioligand (e.g., [3H]5-HT, [3H]L-694,247[5]).
-
L-694,247 and other competing ligands at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer containing appropriate ions).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of the competing ligand (L-694,247).
-
In a multi-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and the competing ligand at various concentrations. For determining total binding, add buffer instead of the competing ligand. For non-specific binding, add a high concentration of a non-labeled known ligand.
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Inhibition of Forskolin-Stimulated Adenylyl Cyclase Activity
-
Objective: To determine the functional potency (EC50) of L-694,247 in inhibiting adenylyl cyclase activity.
-
Materials:
-
Whole cells or cell membranes expressing the 5-HT1D/1B receptor (e.g., from guinea-pig substantia nigra).[1][3]
-
Forskolin, a direct activator of adenylyl cyclase.
-
L-694,247 at various concentrations.
-
Assay buffer containing ATP and an ATP-regenerating system.
-
A cAMP detection kit (e.g., ELISA, HTRF, or radioimmunoassay).
-
-
Protocol:
-
Prepare serial dilutions of L-694,247.
-
Pre-incubate the cells or membranes with the various concentrations of L-694,247.
-
Stimulate adenylyl cyclase by adding a fixed concentration of forskolin.
-
Incubate for a defined period at 37°C to allow for cAMP production.
-
Terminate the reaction (e.g., by adding a lysis buffer or by heating).
-
Measure the amount of cAMP produced in each sample using a suitable detection method.
-
Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the L-694,247 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
3. Inhibition of Potassium-Evoked [3H]-5-HT Release
-
Objective: To assess the functional effect of L-694,247 on neurotransmitter release.
-
Materials:
-
Brain tissue slices from a relevant region (e.g., guinea-pig frontal cortex).[1][3]
-
[3H]-5-HT for pre-loading the slices.
-
Physiological buffer (e.g., Krebs-Henseleit solution), one with normal K+ concentration and one with high K+ concentration for depolarization.
-
L-694,247 at various concentrations.
-
Scintillation cocktail and a scintillation counter.
-
-
Protocol:
-
Prepare brain slices and incubate them with [3H]-5-HT to allow for uptake into serotonergic neurons.
-
Wash the slices with normal K+ buffer to remove excess extracellular [3H]-5-HT.
-
Place the slices in a superfusion chamber and continuously perfuse with normal K+ buffer to establish a stable baseline of [3H]-5-HT release.
-
Add L-694,247 at a specific concentration to the perfusion buffer.
-
Induce neurotransmitter release by switching to a high K+ buffer for a short period (e.g., a few minutes). This depolarization causes voltage-gated Ca2+ channels to open, triggering vesicle fusion and [3H]-5-HT release.
-
Collect the perfusate in fractions throughout the experiment.
-
At the end of the experiment, solubilize the tissue slices to determine the remaining radioactivity.
-
Quantify the radioactivity in the collected fractions and the tissue slices using a scintillation counter.
-
Calculate the fractional release of [3H]-5-HT for each period.
-
Determine the inhibitory effect of L-694,247 by comparing the K+-evoked release in the presence and absence of the compound.
-
Repeat with different concentrations of L-694,247 to generate a dose-response curve and calculate the EC50 value.
-
References
- 1. L-694,247: a potent 5-HT1D receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-694247 - Wikipedia [en.wikipedia.org]
- 3. L-694,247: a potent 5-HT1D receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [3H]L-694,247 labels the 5-HT1D beta receptor in pig caudate membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
L-694,247 5-HT1D receptor selectivity profile
An In-Depth Technical Guide to the 5-HT1D Receptor Selectivity Profile of L-694,247
Introduction
L-694,247, with the chemical name 2-[5-[3-(4-methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indole-3-yl]ethylamine, is a potent and selective agonist for the 5-HT1D and 5-HT1B receptors.[1][2][3] It is a member of the 5-substituted tryptamine class of compounds.[4] This technical guide provides a comprehensive overview of the 5-HT1D receptor selectivity profile of L-694,247, including its binding affinities, functional activities, and the experimental protocols used for its characterization. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Binding Affinity Profile
The selectivity of L-694,247 has been determined through radioligand binding assays, which measure the affinity of the compound for various receptor subtypes. The binding affinity is typically expressed as the pIC50 value, which is the negative logarithm of the concentration of the ligand that inhibits 50% of the specific binding of a radioligand.
The binding profile of L-694,247 demonstrates high affinity for the 5-HT1D receptor, with notable affinity for the 5-HT1B and 5-HT1A receptors as well.[1][3] Its affinity for other 5-HT receptor subtypes, such as 5-HT1C, 5-HT1E, and 5-HT2, is considerably lower.[1][3][5] L-694,247 is essentially inactive at the 5-HT3 receptor.[1][3]
Table 1: Receptor Binding Affinity Profile of L-694,247
| Receptor Subtype | pIC50 | Reference |
| 5-HT1D | 10.03 | [1][2][3][5] |
| 5-HT1B | 9.08 | [1][2][3] |
| 5-HT1A | 8.64 | [1][3][5] |
| 5-HT2 | 6.50 | [1][3] |
| 5-HT1C | 6.42 | [1][3][5] |
| 5-HT1E | 5.66 | [1][3][5] |
| 5-HT3 | Inactive | [1][3] |
Functional Activity
The functional activity of L-694,247 as a 5-HT1D receptor agonist has been confirmed in various functional assays. These assays measure the biological response following receptor activation. L-694,247 has been shown to be a potent agonist at the 5-HT1D receptor, with efficacy similar to that of serotonin (5-HT).[1][3]
Two key functional assays used to characterize L-694,247 are the inhibition of forskolin-stimulated adenylyl cyclase in guinea-pig substantia nigra and the inhibition of potassium-evoked [3H]-5-HT release from guinea-pig frontal cortex slices.[1][3] The high potency of L-694,247 in these functional models, which aligns with its binding affinity, confirms that these responses are mediated by the 5-HT1D receptor.[1][3]
Table 2: Functional Activity of L-694,247 at the 5-HT1D Receptor
| Assay | pEC50 | Reference |
| Inhibition of forskolin-stimulated adenylyl cyclase (guinea-pig substantia nigra) | 9.1 | [1][3] |
| Inhibition of K+-evoked [3H]-5-HT release (guinea-pig frontal cortex) | 9.4 | [1][3] |
Signaling Pathway
The 5-HT1D receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[6][7] Specifically, it couples to the Gi/o family of G proteins.[6][7][8] Activation of the 5-HT1D receptor by an agonist like L-694,247 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[6][7]
Caption: 5-HT1D receptor signaling pathway.
Experimental Protocols
The characterization of the binding and functional profile of L-694,247 involves standardized experimental protocols.
Radioligand Binding Assay
A competitive radioligand binding assay is used to determine the affinity of L-694,247 for different receptors.[9][10]
Materials and Reagents:
-
Receptor Source: Cell membranes from cell lines expressing the specific 5-HT receptor subtype or tissue homogenates.[10]
-
Radioligand: A specific radiolabeled ligand for the receptor of interest (e.g., [3H]5-HT).[10]
-
Test Compound: L-694,247.[10]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[10]
Protocol:
-
Membrane Preparation: Tissues or cells are homogenized in an ice-cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.[10][11]
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the membrane preparation, the radioligand, and varying concentrations of the unlabeled test compound (L-694,247).[10][11]
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.[10]
-
Filtration: The incubation is terminated by rapid filtration through a filter plate to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer.[10][11]
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.[10]
-
Data Analysis: The concentration of L-694,247 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.[10] The pIC50 is then calculated as -log(IC50).
Caption: Experimental workflow for a competitive radioligand binding assay.
Functional Assays
Inhibition of Forskolin-Stimulated Adenylyl Cyclase Assay: This assay measures the ability of L-694,247 to inhibit the production of cAMP.[1][3]
-
Membranes from cells expressing the 5-HT1D receptor are incubated with forskolin (an activator of adenylyl cyclase), ATP, and varying concentrations of L-694,247.
-
The reaction is stopped, and the amount of cAMP produced is measured, typically using a competitive binding assay.
-
The concentration of L-694,247 that produces 50% of the maximal inhibition of cAMP production (EC50) is determined. The pEC50 is then calculated as -log(EC50).
Inhibition of K+-evoked [3H]-5-HT Release Assay: This assay assesses the effect of L-694,247 on neurotransmitter release.[1][3]
-
Slices of guinea-pig frontal cortex are pre-loaded with [3H]-5-HT.
-
The slices are then stimulated with a high concentration of potassium (K+) to induce the release of [3H]-5-HT.
-
The experiment is repeated in the presence of varying concentrations of L-694,247.
-
The amount of [3H]-5-HT released is measured by scintillation counting.
-
The concentration of L-694,247 that causes a 50% inhibition of the K+-evoked release of [3H]-5-HT (EC50) is determined, and the pEC50 is calculated.
Conclusion
L-694,247 is a highly potent and selective 5-HT1D/5-HT1B receptor agonist.[1][2][3] Its high affinity and functional potency at the 5-HT1D receptor, coupled with significantly lower affinity for other 5-HT receptor subtypes, make it a valuable pharmacological tool for investigating the physiological and pathological roles of the 5-HT1D receptor. The detailed understanding of its selectivity profile, as outlined in this guide, is crucial for the design and interpretation of preclinical and clinical studies involving this compound.
References
- 1. L-694,247: a potent 5-HT1D receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-694,247, 5-HT1D/5-HT1B receptor agonist (CAS 137403-12-4) | Abcam [abcam.com]
- 3. L-694,247: a potent 5-HT1D receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-694247 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. How much do we know about the coupling of G-proteins to serotonin receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
L-694,247: A Technical Guide to its Serotonin Receptor Binding Affinity and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of the selective serotonin receptor agonist, L-694,247. The document details its quantitative binding data, the experimental protocols for affinity determination, and the associated signaling pathways of its primary targets.
Core Data Presentation: Binding Affinity of L-694,247
The binding affinity of L-694,247 for various serotonin (5-HT) receptors has been determined through radioligand binding assays. The data, presented as pIC50 values, is summarized in the table below. A higher pIC50 value indicates a stronger binding affinity.
| Receptor Subtype | pIC50 |
| 5-HT1D | 10.03[1][2] |
| 5-HT1B | 9.08[1] |
| 5-HT1A | 8.64[1][2] |
| 5-HT2 | 6.50[1] |
| 5-HT1C | 6.42[1][2] |
| 5-HT1E | 5.66[1][2] |
| 5-HT3 | Inactive[1] |
L-694,247 demonstrates high potency and selectivity as a 5-HT1D and 5-HT1B receptor agonist[1]. It exhibits a significantly greater affinity for the 5-HT1D receptor, approximately 20- to 25-fold higher than for the 5-HT1A receptor, and has negligible affinity for the 5-HT1E and 5-HT1F receptors[3].
Experimental Protocols
The determination of the binding affinity of L-694,247 is primarily achieved through competitive radioligand binding assays. Below is a detailed methodology representative of the experimental protocols used for determining the pIC50 values for serotonin receptors.
Radioligand Binding Assay Protocol
This protocol outlines the steps for a competitive binding assay to determine the affinity of a test compound like L-694,247 for a specific serotonin receptor subtype (e.g., 5-HT1D).
1. Membrane Preparation:
-
Source: Cell membranes are prepared from cell lines (e.g., CHO, HEK293) stably expressing the human serotonin receptor of interest or from tissue homogenates (e.g., guinea-pig or rat brain cortex)[4].
-
Homogenization: Tissues or cells are homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors)[5].
-
Centrifugation: The homogenate undergoes a low-speed centrifugation to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed centrifugation to pellet the membranes[5].
-
Washing and Storage: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored at -80°C until use[5]. Protein concentration is determined using a standard assay such as the BCA assay[5].
2. Assay Procedure:
-
Assay Buffer: A typical assay buffer would be 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[5].
-
Reaction Mixture: The assay is typically performed in a 96-well plate with a final volume of 250 µL per well[5]. The components are added in the following order:
-
Incubation: The plate is incubated, for instance, at 30°C for 60 minutes with gentle agitation to reach equilibrium[5].
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been presoaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding. The filters trap the membranes with the bound radioligand[5].
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand[5].
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter[5].
3. Data Analysis:
-
Specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand. Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The concentration of L-694,247 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
pIC50: The pIC50 is calculated as the negative logarithm of the IC50 value.
Signaling Pathways
5-HT1B/1D Receptor Signaling Pathway
The activation of 5-HT1B and 5-HT1D receptors by an agonist like L-694,247 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase.
-
Agonist Binding: L-694,247 binds to the 5-HT1B or 5-HT1D receptor.
-
G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi/o protein. The α-subunit of the Gi/o protein exchanges GDP for GTP and dissociates from the βγ-subunits.
-
Downstream Effects: The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream cellular proteins.
This signaling pathway is a key mechanism by which 5-HT1B/1D receptor agonists can modulate neurotransmitter release and neuronal excitability.
References
- 1. L-694,247: a potent 5-HT1D receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-694247 - Wikipedia [en.wikipedia.org]
- 4. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Serotonin - Wikipedia [en.wikipedia.org]
The Pharmacological Profile of L-694,247: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-694,247 is a potent and selective serotonin 5-HT1D receptor agonist. This technical guide provides a comprehensive overview of its pharmacological profile, including its binding affinity, functional activity, and the intracellular signaling pathways it modulates. Detailed methodologies for key experimental procedures are presented to facilitate further research and application in drug development.
Introduction
L-694,247, with the chemical name 2-[5-[3-(4-methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indole-3-yl]ethylamine, is a research chemical that has been instrumental in characterizing the 5-HT1D receptor subtype.[1] Its high affinity and selectivity have made it a valuable tool for investigating the physiological and pathological roles of this receptor. This document summarizes the key pharmacological data for L-694,247 and provides detailed protocols for its characterization.
Receptor Binding Profile
The binding affinity of L-694,247 for various serotonin (5-HT) receptor subtypes has been determined through radioligand binding assays. The data, presented in pIC50 (-log IC50) and Ki (nM) values, demonstrate its high affinity for the 5-HT1D receptor and good selectivity over other 5-HT receptor subtypes.
Table 1: Receptor Binding Affinity of L-694,247
| Receptor Subtype | pIC50 | Ki (nM) |
| 5-HT1D | 10.03[1][2] | 0.093[3] |
| 5-HT1B | 9.08[1][2] | - |
| 5-HT1A | 8.64[1][2] | 2.29[3] |
| 5-HT1C | 6.42[1][2] | 380[3] |
| 5-HT2 | 6.50[1][2] | 316[3] |
| 5-HT1E | 5.66[1][2] | 2,187[3] |
| 5-HT3 | Inactive[1][2] | >10,000[3] |
Functional Activity
L-694,247 acts as a full agonist at the 5-HT1D receptor.[4] Its functional potency has been assessed in various in vitro models, primarily through its ability to inhibit adenylyl cyclase activity and modulate neurotransmitter release.
Table 2: Functional Potency of L-694,247
| Assay | pEC50 | EC50 (nM) |
| Inhibition of forskolin-stimulated adenylyl cyclase in guinea-pig substantia nigra | 9.1[2] | 0.79[3] |
| Inhibition of K+-evoked [3H]-5-HT release from guinea-pig frontal cortex slices | 9.4[2] | 0.4[3] |
Signaling Pathway
The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase.[2] Upon binding of an agonist such as L-694,247, the receptor activates an inhibitory G protein (Gi/o), which in turn inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of L-694,247.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of L-694,247 for the 5-HT1D receptor.
Materials:
-
Cell membranes expressing the 5-HT1D receptor (e.g., from transfected cell lines or tissue homogenates like pig caudate).[5]
-
Radioligand (e.g., [3H]L-694,247 or another suitable 5-HT1D ligand).[5]
-
L-694,247 (unlabeled).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of unlabeled L-694,247.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of unlabeled L-694,247.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a saturating concentration of an unlabeled ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value, which can be converted to a Ki value.
Inhibition of Forskolin-Stimulated Adenylyl Cyclase Assay
This functional assay measures the ability of L-694,247 to inhibit cAMP production.
Materials:
-
Tissue homogenates (e.g., guinea-pig substantia nigra).[2]
-
L-694,247.
-
Forskolin.
-
ATP.
-
GTP.
-
Assay buffer (e.g., Tris-HCl with MgCl2 and other cofactors).
-
cAMP assay kit (e.g., RIA or ELISA).
Procedure:
-
Prepare tissue homogenates.
-
Pre-incubate the homogenates with varying concentrations of L-694,247.
-
Stimulate adenylyl cyclase by adding a fixed concentration of forskolin in the presence of ATP and GTP.
-
Incubate for a defined period at 30-37°C.
-
Terminate the reaction (e.g., by boiling or adding a stop solution).
-
Measure the amount of cAMP produced using a suitable cAMP assay kit.
-
Generate a dose-response curve and calculate the pEC50 or EC50 value for L-694,247.
Inhibition of K+-Evoked [3H]-5-HT Release Assay
This assay assesses the effect of L-694,247 on presynaptic autoreceptors that regulate serotonin release.
Materials:
-
Brain tissue slices (e.g., guinea-pig frontal cortex).[2]
-
[3H]-5-HT (tritiated serotonin).
-
Krebs-Ringer buffer.
-
High potassium (K+) buffer (to induce depolarization).
-
L-694,247.
-
Scintillation fluid and counter.
Procedure:
-
Prepare brain tissue slices and incubate them with [3H]-5-HT to load the nerve terminals.
-
Wash the slices with Krebs-Ringer buffer to remove excess radiolabel.
-
Perfuse the slices with buffer and collect fractions to establish a baseline of [3H]-5-HT release.
-
Stimulate neurotransmitter release by switching to a high K+ buffer for a short period.
-
Repeat the stimulation in the presence of varying concentrations of L-694,247.
-
Measure the radioactivity in the collected fractions using a scintillation counter.
-
Calculate the inhibition of K+-evoked [3H]-5-HT release by L-694,247 and determine the pEC50 or EC50 value.
Conclusion
L-694,247 is a highly potent and selective 5-HT1D receptor agonist. Its pharmacological profile, characterized by high binding affinity and functional potency, makes it an invaluable tool for the study of 5-HT1D receptor function. The detailed experimental protocols provided in this guide are intended to support further research into the therapeutic potential of targeting the 5-HT1D receptor.
References
- 1. L-694,247: a potent 5-HT1D receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-hydroxytryptamine 5-HT1D receptor subtype is negatively coupled to adenylate cyclase in calf substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. L-694247 - Wikipedia [en.wikipedia.org]
- 5. Activation of 5-HT receptors that stimulate the adenylyl cyclase pathway positively regulates IGF-I in cultured craniofacial mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
L-694,247: A Potent and Selective 5-HT1D Receptor Agonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-694,247, a high-affinity and selective agonist for the 5-hydroxytryptamine (5-HT) 1D receptor. This document consolidates key binding and functional data, details the experimental methodologies used for its characterization, and illustrates the associated signaling pathways and experimental workflows.
Introduction
L-694,247 is a potent research chemical that has been instrumental in characterizing the physiological and pathological roles of the 5-HT1D receptor. Its high selectivity over other 5-HT receptor subtypes makes it a valuable tool for investigating the therapeutic potential of targeting the 5-HT1D receptor in conditions such as migraine and depression. This guide serves as a comprehensive resource for researchers utilizing or considering L-694,247 in their studies.
Quantitative Data Presentation
The following tables summarize the binding affinities and functional potencies of L-694,247 in comparison to the established 5-HT1-like receptor agonist, sumatriptan.
Table 1: Radioligand Binding Affinities of L-694,247 and Sumatriptan at Various 5-HT Receptor Subtypes
| Compound | 5-HT1D (pIC50) | 5-HT1B (pIC50) | 5-HT1A (pIC50) | 5-HT1C (pIC50) | 5-HT2 (pIC50) | 5-HT1E (pIC50) | 5-HT3 |
| L-694,247 | 10.03[1] | 9.08[1] | 8.64[1] | 6.42[1] | 6.50[1] | 5.66[1] | Inactive[1] |
| Sumatriptan | 8.22[1] | 5.94[1] | 6.14[1] | 5.0[1] | < 5.0[1] | 5.64[1] | Inactive[1] |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). Higher values indicate greater binding affinity.
Table 2: Functional Potencies of L-694,247 and Sumatriptan in 5-HT1D Receptor-Mediated Functional Assays
| Compound | Inhibition of Forskolin-Stimulated Adenylyl Cyclase (pEC50) | Inhibition of K+-Evoked [3H]-5-HT Release (pEC50) |
| L-694,247 | 9.1[1] | 9.4[1] |
| Sumatriptan | 6.2[1] | 6.5[1] |
pEC50 is the negative logarithm of the half maximal effective concentration (EC50). Higher values indicate greater potency.
Signaling Pathway
The 5-HT1D receptor is a member of the G protein-coupled receptor (GPCR) superfamily. Upon agonist binding, it couples to inhibitory G proteins (Gi/o), which in turn inhibit the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
Caption: 5-HT1D Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize L-694,247 are provided below. These protocols are based on established methodologies for studying 5-HT1D receptor pharmacology.
Radioligand Binding Assay for 5-HT1D Receptors
This protocol describes a competition binding assay to determine the affinity of L-694,247 for the 5-HT1D receptor in guinea pig brain tissue.
Materials:
-
Guinea pig brain tissue (e.g., striatum or substantia nigra)[2]
-
[3H]5-HT (Radioligand)
-
L-694,247 (Test compound)
-
Serotonin (5-HT) (for non-specific binding determination)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.5 mM EDTA, and 0.1% ascorbic acid.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Homogenizer
-
Centrifuge
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect and homogenize guinea pig brain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 15 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh binding buffer and repeating the centrifugation step.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 1-2 mg/mL.
-
-
Binding Assay:
-
To assay tubes, add in the following order:
-
Binding buffer
-
A range of concentrations of L-694,247 or vehicle.
-
A fixed concentration of [3H]5-HT (typically at its Kd).
-
For non-specific binding, add a high concentration of unlabeled 5-HT (e.g., 10 µM).
-
-
Initiate the binding reaction by adding the membrane preparation to each tube.
-
Incubate the tubes at 37°C for 30 minutes.
-
-
Filtration and Counting:
-
Rapidly terminate the incubation by filtering the contents of each tube through glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of L-694,247.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
Inhibition of Forskolin-Stimulated Adenylyl Cyclase Activity
This functional assay measures the ability of L-694,247 to inhibit adenylyl cyclase activity stimulated by forskolin in guinea pig substantia nigra.
Materials:
-
Guinea pig substantia nigra tissue[3]
-
L-694,247 (Test compound)
-
Forskolin
-
ATP
-
[α-32P]ATP (Tracer)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2, 1 mM EGTA, 1 mM dithiothreitol, 0.1 mM IBMX (a phosphodiesterase inhibitor), and a GTP regenerating system (e.g., 10 µM GTP, 5 mM creatine phosphate, and 50 units/mL creatine phosphokinase).
-
Stop Solution: 1% Sodium Dodecyl Sulfate (SDS)
-
Dowex and Alumina columns (for cAMP separation)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare membranes from guinea pig substantia nigra as described in the radioligand binding assay protocol.
-
Adenylyl Cyclase Assay:
-
Pre-incubate the membranes with various concentrations of L-694,247 or vehicle for 15 minutes at 30°C.
-
Add forskolin (typically 1-10 µM) to all tubes except the basal control.
-
Initiate the enzymatic reaction by adding the assay buffer containing ATP and [α-32P]ATP.
-
Incubate for 10-15 minutes at 30°C.
-
Terminate the reaction by adding the stop solution and boiling for 3 minutes.
-
-
cAMP Separation and Quantification:
-
Separate the newly synthesized [32P]cAMP from unreacted [α-32P]ATP using sequential Dowex and Alumina column chromatography.
-
Collect the eluate containing [32P]cAMP into scintillation vials.
-
Add scintillation fluid and measure the radioactivity.
-
-
Data Analysis:
-
Calculate the percentage inhibition of forskolin-stimulated adenylyl cyclase activity for each concentration of L-694,247.
-
Plot the percentage inhibition against the logarithm of the agonist concentration.
-
Determine the EC50 value from the resulting dose-response curve.
-
Inhibition of K+-Evoked [3H]-5-HT Release
This assay assesses the functional activity of L-694,247 by measuring its ability to inhibit the release of pre-loaded [3H]-5-HT from guinea pig frontal cortex slices upon depolarization with potassium (K+).
Materials:
-
Guinea pig frontal cortex[4]
-
[3H]-5-HT
-
L-694,247 (Test compound)
-
Krebs-Henseleit Buffer (KHB): Standard physiological salt solution, gassed with 95% O2 / 5% CO2.
-
High K+ KHB: KHB with an elevated concentration of KCl (e.g., 30 mM) to induce depolarization.[4]
-
Superfusion apparatus
-
Scintillation fluid and counter
Procedure:
-
Slice Preparation and Loading:
-
Prepare thin slices (e.g., 300 µm) of guinea pig frontal cortex.
-
Pre-incubate the slices in KHB for 30 minutes at 37°C.
-
Load the slices with [3H]-5-HT by incubating them in KHB containing a low concentration of the radiolabel for 30 minutes.
-
-
Superfusion:
-
Transfer the loaded slices to a superfusion chamber and perfuse with KHB at a constant flow rate.
-
Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes).
-
After a washout period to establish a stable baseline of [3H]-5-HT release, switch to KHB containing the desired concentration of L-694,247 or vehicle.
-
After a further equilibration period, stimulate neurotransmitter release by switching to the high K+ KHB for a short period (e.g., 5 minutes).
-
Return to the standard KHB for a final washout period.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity in each collected fraction using a scintillation counter.
-
Express the amount of [3H]-5-HT released in each fraction as a percentage of the total radioactivity present in the tissue at the start of that collection period.
-
Calculate the fractional release rate for each time point.
-
Determine the total K+-evoked release by summing the release above baseline during the stimulation period.
-
Calculate the percentage inhibition of K+-evoked release for each concentration of L-694,247.
-
Plot the percentage inhibition against the logarithm of the agonist concentration to determine the EC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Autoradiographic visualisation of [3H]5-carboxamidotryptamine binding sites in the guinea pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT1D receptor-mediated inhibition of forskolin-stimulated adenylate cyclase activity in calf substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pharmacological analysis of the 5-HT receptor mediating inhibition of 5-HT release in the guinea-pig frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Physiological Role of 5-HT1D Receptors with L-694,247: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physiological role of the serotonin 1D (5-HT1D) receptor and the utility of the potent and selective agonist, L-694,247, as a crucial tool in its investigation. This document details the pharmacological properties of L-694,247, outlines key experimental protocols for studying 5-HT1D receptor function, and illustrates the associated signaling pathways and experimental workflows.
Introduction to the 5-HT1D Receptor and L-694,247
The 5-HT1D receptor is a subtype of the G protein-coupled serotonin receptor family, predominantly found in the central nervous system.[1][2] Its activation is implicated in a variety of physiological processes, including the modulation of neurotransmitter release, regulation of mood and anxiety, and cerebral vasoconstriction.[1][2][3] The development of selective ligands has been paramount in elucidating the specific functions of this receptor subtype.
L-694,247 is a potent and selective 5-HT1D/5-HT1B receptor full agonist.[4][5] Its high affinity for the 5-HT1D receptor, coupled with its ability to effectively mimic the actions of endogenous serotonin, makes it an invaluable pharmacological tool for probing the physiological and potential pathophysiological roles of this receptor.[4][6]
Quantitative Pharmacological Data of L-694,247
The following tables summarize the binding affinities and functional potencies of L-694,247 at various serotonin receptor subtypes, providing a clear comparison of its selectivity profile.
Table 1: Radioligand Binding Affinity of L-694,247 at Human Serotonin Receptors [4][6][7][8]
| Receptor Subtype | pIC50 |
| 5-HT1D | 10.03 |
| 5-HT1B | 9.08 |
| 5-HT1A | 8.64 |
| 5-HT2 | 6.50 |
| 5-HT1C | 6.42 |
| 5-HT1E | 5.66 |
| 5-HT3 | Inactive |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher value indicates greater binding affinity.
Table 2: Functional Potency of L-694,247 in 5-HT1D Receptor-Mediated Responses [4][6]
| Functional Assay | Tissue/Cell Type | pEC50 |
| Inhibition of Forskolin-Stimulated Adenylyl Cyclase | Guinea-Pig Substantia Nigra | 9.1 |
| Inhibition of K+-Evoked [3H]-5-HT Release | Guinea-Pig Frontal Cortex Slices | 9.4 |
pEC50 is the negative logarithm of the half maximal effective concentration (EC50). A higher value indicates greater potency.
Signaling Pathways of the 5-HT1D Receptor
Activation of the 5-HT1D receptor by an agonist like L-694,247 initiates a cascade of intracellular events. The receptor is coupled to inhibitory G proteins (Gi/o), which, upon activation, dissociate into their α and βγ subunits. The Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, ultimately influencing neuronal excitability and neurotransmitter release.[9][10]
Caption: 5-HT1D Receptor Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the physiological role of the 5-HT1D receptor using L-694,247.
Radioligand Binding Assay for 5-HT1D Receptor
This protocol determines the binding affinity of L-694,247 for the 5-HT1D receptor.
Materials:
-
Membrane preparations from cells expressing the 5-HT1D receptor (e.g., pig caudate membranes).[11]
-
Radioligand (e.g., [3H]L-694,247).[11]
-
L-694,247 (unlabeled) for competition binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and varying concentrations of unlabeled L-694,247.
-
Incubation: Add the membrane preparation to each well and incubate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: Inhibition of Forskolin-Stimulated Adenylyl Cyclase
This assay measures the ability of L-694,247 to inhibit adenylyl cyclase activity, a key downstream effect of 5-HT1D receptor activation.
Materials:
-
Guinea-pig substantia nigra membranes.[4]
-
L-694,247.
-
Forskolin.
-
ATP.
-
Assay buffer containing MgCl2 and other cofactors.
-
cAMP assay kit.
Procedure:
-
Membrane Preparation: Prepare membranes from guinea-pig substantia nigra as described in the radioligand binding assay protocol.
-
Pre-incubation: Pre-incubate the membranes with varying concentrations of L-694,247.
-
Stimulation: Add forskolin to stimulate adenylyl cyclase activity and initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period.
-
Termination: Stop the reaction by adding a stop solution.
-
cAMP Measurement: Measure the amount of cAMP produced using a commercially available cAMP assay kit.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the L-694,247 concentration to determine the EC50 value.
Functional Assay: Inhibition of K+-Evoked [3H]-5-HT Release
This experiment assesses the effect of L-694,247 on neurotransmitter release from presynaptic terminals.
Materials:
-
Guinea-pig frontal cortex slices.[4]
-
[3H]-5-HT (radiolabeled serotonin).
-
L-694,247.
-
High potassium (K+) buffer to induce depolarization.
-
Perfusion system.
-
Scintillation counter.
Procedure:
-
Slice Preparation: Prepare thin slices of guinea-pig frontal cortex.
-
Loading: Incubate the slices with [3H]-5-HT to allow for its uptake into serotonergic nerve terminals.
-
Perfusion: Place the loaded slices in a perfusion system and wash with normal buffer to establish a stable baseline of [3H]-5-HT release.
-
Drug Application: Introduce L-694,247 into the perfusion buffer.
-
Stimulation: Induce neurotransmitter release by switching to a high K+ buffer for a short period.
-
Fraction Collection: Collect the perfusate in fractions throughout the experiment.
-
Radioactivity Measurement: Measure the radioactivity in each fraction using a scintillation counter.
-
Data Analysis: Calculate the amount of K+-evoked [3H]-5-HT release in the presence and absence of L-694,247. Determine the inhibitory effect of L-694,247 and calculate the EC50.
In Vivo Study: Inhibition of Water Intake in Dehydrated Rats
This in vivo protocol investigates the physiological role of the 5-HT1D receptor in regulating water intake.[5]
Materials:
-
Male Wistar rats.
-
L-694,247.
-
Vehicle (e.g., saline).
-
Metabolic cages for individual housing and water intake measurement.
Procedure:
-
Acclimatization: House rats individually in metabolic cages and allow them to acclimatize.
-
Dehydration: Induce dehydration by restricting water access for a specific period (e.g., 24 hours) while allowing free access to food.
-
Drug Administration: Administer L-694,247 or vehicle via a specific route (e.g., intraperitoneal injection).
-
Water Access and Measurement: Provide pre-weighed water bottles to the rats and measure water consumption at regular intervals (e.g., every 30 minutes for 2 hours).
-
Data Analysis: Compare the cumulative water intake between the L-694,247-treated group and the vehicle-treated group. Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA).
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for characterizing a novel 5-HT1D agonist and the logical relationship of L-694,247's selectivity.
Caption: Experimental Workflow for 5-HT1D Agonist Characterization.
Caption: Selectivity Profile of L-694,247.
Conclusion
L-694,247 stands out as a highly potent and selective 5-HT1D receptor agonist, making it an indispensable tool for the detailed investigation of this receptor's physiological functions. The data and protocols presented in this guide offer a comprehensive framework for researchers and drug development professionals to effectively utilize L-694,247 in their studies, thereby advancing our understanding of the 5-HT1D receptor's role in health and disease.
References
- 1. A Review on In Vivo Research Dehydration Models and Application of Rehydration Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Food/Water Restriction, Regulation or Diet Manipulation [research.wayne.edu]
- 4. benchchem.com [benchchem.com]
- 5. Boston University Institutional Animal Care and Use Committee (IACUC) Policy: Additives to the Drinking Water for Rats and Mice | Office of Research [bu.edu]
- 6. The neuronal structure of the substantia nigra in the guinea pig: Nissl and Golgi study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Food and Water Restriction in Mice and Rats – Office of Animal Welfare [sites.uw.edu]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype [frontiersin.org]
The Structure-Activity Relationship of L-694,247: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent 5-HT1D Receptor Agonist
L-694,247, chemically known as 2-[5-[3-(4-methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indole-3-yl]ethylamine, is a highly potent and selective agonist for the 5-HT1D and 5-HT1B serotonin receptors. Its discovery and subsequent structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for high-affinity binding and functional activity at these important therapeutic targets. This guide provides a comprehensive overview of the SAR of L-694,247, including quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and experimental workflows.
Core Structure and Pharmacophore
The chemical structure of L-694,247 can be dissected into three key pharmacophoric elements:
-
An ethylamine side chain attached to the 3-position of an indole ring: This tryptamine moiety is a common feature in many serotonin receptor ligands, providing crucial interactions with the receptor binding pocket.
-
A 1,2,4-oxadiazole ring at the 5-position of the indole: This heterocyclic system acts as a rigid linker.
-
A substituted benzyl group at the 3-position of the oxadiazole: The substituents on this benzyl ring have been shown to be critical for optimizing potency and selectivity.
Quantitative Structure-Activity Relationship Data
The following tables summarize the binding affinities (pIC50) and functional potencies (pEC50) of L-694,247 and key analogs at various serotonin receptor subtypes. The data is primarily derived from seminal work by Street et al. in the early 1990s.
Table 1: Serotonin Receptor Binding Profile of L-694,247 and Sumatriptan [1]
| Compound | 5-HT1D | 5-HT1B | 5-HT1A | 5-HT1C | 5-HT2 | 5-HT1E | 5-HT3 |
| L-694,247 (pIC50) | 10.03 | 9.08 | 8.64 | 6.42 | 6.50 | 5.66 | Inactive |
| Sumatriptan (pIC50) | 8.22 | 5.94 | 6.14 | 5.0 | < 5.0 | 5.64 | Inactive |
Table 2: Functional Activity of L-694,247 and Sumatriptan [1]
| Compound | Inhibition of Forskolin-Stimulated Adenylyl Cyclase (pEC50) | Inhibition of K+-evoked [3H]-5-HT release (pEC50) |
| L-694,247 | 9.1 | 9.4 |
| Sumatriptan | 6.2 | 6.5 |
Table 3: Structure-Activity Relationship of 5-(Oxadiazolyl)tryptamine Analogs [2]
| Compound (General Structure) | R Group (on Benzyl Ring) | 5-HT1D Binding (pIC50) |
| Analog 1 | H | 8.1 |
| Analog 2 | 3-NH2 | 8.5 |
| Analog 3 | 3-NHSO2Me | 9.0 |
| L-694,247 (20t) | 3-(4-methylsulphonylamino)benzyl | 10.03 |
| Analog 4 (20u) | 3-(4-methylsulphonylamino)benzyl (thiadiazole) | >10 |
Note: The compound numbering (e.g., 20t) corresponds to that used in the primary literature for clarity.
Key Structure-Activity Relationship Insights[2]
The SAR studies on L-694,247 and its analogs have revealed several critical structural features that govern its high affinity and potency:
-
The Indole N-H and Ethylamine Group: These are essential for maintaining the tryptamine pharmacophore and are believed to form key hydrogen bond interactions within the receptor binding site.
-
The 5-Substituent: The presence of the 5-(1,2,4-oxadiazol-5-yl) moiety is crucial for high affinity.
-
The Benzyl Group: Unsubstituted benzyl groups are well-tolerated, but the addition of a polar sulfonamide group dramatically increases potency.
-
Position of the Sulfonamide: The meta-position on the benzyl ring appears to be optimal for the sulfonamide substituent.
-
The Oxadiazole Ring: This heterocycle is a key structural element. Interestingly, replacing the oxygen atom with a sulfur atom to form a thiadiazole (as in analog 20u) can further enhance potency, suggesting that the electronic properties of this ring are important for receptor interaction. Deletion of the N-2 of the oxadiazole did not reduce activity, indicating the requirement for only one hydrogen bond acceptor at this position.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of SAR studies. The following are generalized protocols for the key assays used to characterize L-694,247 and its analogs.
Radioligand Binding Assay for 5-HT1D Receptors
This assay measures the affinity of a test compound for the 5-HT1D receptor by assessing its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
- Homogenize tissue known to express 5-HT1D receptors (e.g., guinea pig or pig brain tissue) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed to remove cellular debris.
- Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
- Wash the membrane pellet by resuspension and re-centrifugation.
- Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
- In a multi-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [3H]-5-HT or a more specific radiolabeled antagonist), and varying concentrations of the test compound (e.g., L-694,247).
- To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled 5-HT1D ligand.
- Incubate the plate to allow the binding to reach equilibrium.
- Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
- Wash the filters with ice-cold buffer to remove any unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the specific binding as a function of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Convert the IC50 to a pIC50 (-log(IC50)) for data presentation.
Functional Assay: Inhibition of Forskolin-Stimulated Adenylyl Cyclase
This assay measures the functional activity of a compound by assessing its ability to inhibit the production of cyclic AMP (cAMP) via the G-protein coupled 5-HT1D receptor.
1. Cell/Membrane Preparation:
- Use a cell line or tissue preparation that expresses the 5-HT1D receptor coupled to adenylyl cyclase (e.g., guinea pig substantia nigra).
- Prepare membranes as described in the radioligand binding assay protocol.
2. Adenylyl Cyclase Assay:
- Pre-incubate the membranes with varying concentrations of the test compound.
- Stimulate adenylyl cyclase activity by adding a known concentration of forskolin.
- Initiate the enzymatic reaction by adding ATP (the substrate for adenylyl cyclase).
- Allow the reaction to proceed for a defined period at a controlled temperature.
- Terminate the reaction (e.g., by boiling).
3. cAMP Measurement:
- Measure the amount of cAMP produced in each sample using a suitable method, such as a competitive binding assay with a labeled cAMP analog or an enzyme-linked immunosorbent assay (ELISA).
4. Data Analysis:
- Plot the amount of cAMP produced as a function of the test compound concentration.
- Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal inhibition of adenylyl cyclase activity).
- Convert the EC50 to a pEC50 (-log(EC50)) for data presentation.
Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow relevant to the SAR of L-694,247.
Caption: 5-HT1D Receptor Signaling Pathway.
Caption: Experimental Workflow for SAR Studies.
Conclusion
The structure-activity relationship of L-694,247 has been extensively studied, providing a clear understanding of the molecular determinants for high-affinity and potent agonism at the 5-HT1D receptor. The tryptamine core, the 5-(1,2,4-oxadiazol-5-yl) linker, and a specifically substituted benzyl group are all critical for its pharmacological profile. The detailed experimental protocols and the understanding of the underlying signaling pathways provide a solid foundation for the design and development of new and improved 5-HT1D receptor agonists for various therapeutic applications. The iterative process of design, synthesis, and testing, as outlined in the experimental workflow, remains a cornerstone of modern medicinal chemistry and drug discovery.
References
The Discovery and Development of L-694,247: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-694,247, scientifically known as 2-[5-[3-(4-methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indole-3-yl]ethylamine, emerged from the medicinal chemistry programs at Merck Sharp and Dohme Research Laboratories in the early 1990s as a highly potent and selective 5-HT1D receptor agonist.[1][2] This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of L-694,247. It is intended to serve as a detailed resource for professionals in the fields of neuroscience and drug development.
Introduction: The Rationale for a Selective 5-HT1D Agonist
The development of L-694,247 was part of a broader research effort to create selective 5-HT1D receptor agonists. At the time, the 5-HT1D receptor was a key target for the development of novel therapeutics for migraine headaches. The prevailing hypothesis was that activation of these receptors on cranial blood vessels would lead to vasoconstriction, counteracting the vasodilation associated with migraine pain. Additionally, agonism of 5-HT1D receptors on trigeminal nerve endings was thought to inhibit the release of pro-inflammatory neuropeptides. L-694,247 was developed as a tool to probe the function of the 5-HT1D receptor and as a potential therapeutic candidate.
Chemical Synthesis
The synthesis of L-694,247 is part of a broader series of 5-(oxadiazolyl)tryptamines developed by Merck. The general synthetic scheme involves the construction of the oxadiazole ring and its attachment to the indole scaffold. While a detailed, step-by-step protocol for L-694,247 is not publicly available, the following synthesis can be inferred from the work of Street et al. (1993) on analogous compounds.
Inferred Synthesis of L-694,247:
The synthesis would likely begin with a suitable indole derivative, which is then coupled with a substituted oxadiazole moiety. The key steps would involve the formation of an amidoxime from a nitrile precursor, followed by cyclization with an appropriate acylating agent to form the 1,2,4-oxadiazole ring. The final steps would involve the elaboration of the tryptamine side chain.
Key Precursors:
-
A 5-cyanoindole derivative protected at the ethylamine side chain.
-
4-(Methylsulphonylamino)benzyl cyanide.
General Reaction Scheme:
-
Amidoxime Formation: The 4-(methylsulphonylamino)benzyl cyanide would be reacted with hydroxylamine to form the corresponding amidoxime.
-
Oxadiazole Formation: The amidoxime would then be reacted with a 5-carboxyindole derivative (with a protected ethylamine side chain) in the presence of a coupling agent and a dehydrating agent to form the 1,2,4-oxadiazole ring.
-
Deprotection: The protecting group on the tryptamine side chain would be removed to yield the final product, L-694,247.
Pharmacological Profile
L-694,247 is characterized by its high affinity and selectivity for the 5-HT1D and 5-HT1B receptors.[1][3] Its pharmacological activity has been extensively studied through radioligand binding assays and functional assays.
Receptor Binding Affinity
The binding affinity of L-694,247 for various serotonin receptor subtypes was determined using radioligand binding assays and is presented in Table 1. For comparison, data for the established 5-HT1-like receptor agonist, sumatriptan, is also included.[1]
| Receptor Subtype | L-694,247 (pIC50) | Sumatriptan (pIC50) |
| 5-HT1D | 10.03 | 8.22 |
| 5-HT1B | 9.08 | 5.94 |
| 5-HT1A | 8.64 | 6.14 |
| 5-HT1C | 6.42 | 5.0 |
| 5-HT2 | 6.50 | < 5.0 |
| 5-HT1E | 5.66 | 5.64 |
| 5-HT3 | Inactive | Inactive |
Table 1: Receptor Binding Profile of L-694,247 and Sumatriptan.[1] Data are presented as pIC50 values, which is the negative logarithm of the molar concentration of the ligand that inhibits 50% of the specific binding of the radioligand.
Functional Activity
The functional activity of L-694,247 was assessed in two key assays that measure 5-HT1D receptor-mediated functional responses: the inhibition of forskolin-stimulated adenylyl cyclase and the inhibition of K+-evoked [3H]-5-HT release. The results are summarized in Table 2.
| Functional Assay | L-694,247 (pEC50) | Sumatriptan (pEC50) |
| Inhibition of Forskolin-Stimulated Adenylyl Cyclase | 9.1 | 6.2 |
| Inhibition of K+-Evoked [3H]-5-HT Release | 9.4 | 6.5 |
Table 2: Functional Potency of L-694,247 and Sumatriptan.[1] Data are presented as pEC50 values, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Mechanism of Action
L-694,247 acts as a potent agonist at 5-HT1D and 5-HT1B receptors.[1][3] These receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Upon activation by an agonist like L-694,247, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[1] This signaling cascade is the basis for its functional effects observed in vitro.
Experimental Protocols
While the exact, detailed protocols used in the original studies on L-694,247 have not been published in their entirety, the following sections describe the general methodologies for the key experiments based on the available literature from that period.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Methodology:
-
Tissue Preparation: A specific brain region known to express the target receptor (e.g., guinea-pig substantia nigra for 5-HT1D) is homogenized in a suitable buffer.
-
Incubation: The tissue homogenate is incubated with a constant concentration of a radioligand (e.g., [3H]5-HT) and varying concentrations of the unlabeled test compound (L-694,247).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then converted to a pIC50 value.
Adenylyl Cyclase Inhibition Assay
This functional assay measures the ability of a compound to inhibit the production of cAMP.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the 5-HT1D receptor.
-
Incubation: The membranes are incubated in a reaction mixture containing ATP (the substrate for adenylyl cyclase), forskolin (a direct activator of adenylyl cyclase), and the test compound (L-694,247) at various concentrations.
-
Reaction Termination: The reaction is stopped, typically by heating or the addition of a stop solution.
-
cAMP Measurement: The amount of cAMP produced is quantified using a suitable method, such as a competitive binding assay.
-
Data Analysis: The concentration of the test compound that causes 50% of the maximal inhibition of cAMP production (EC50) is calculated and expressed as a pEC50 value.
K+-Evoked [3H]-5-HT Release Assay
This assay measures the ability of a compound to inhibit the release of neurotransmitters from nerve terminals.
Methodology:
-
Tissue Slice Preparation: Slices of a brain region rich in serotonergic nerve terminals (e.g., guinea-pig frontal cortex) are prepared.
-
Radiolabeling: The slices are incubated with [3H]-5-HT to allow for its uptake into the nerve terminals.
-
Superfusion: The slices are placed in a superfusion chamber and continuously washed with a physiological buffer.
-
Stimulation: The release of [3H]-5-HT is stimulated by a brief exposure to a high concentration of potassium (K+), which depolarizes the nerve terminals. This is done in the presence and absence of the test compound (L-694,247).
-
Fraction Collection and Analysis: The superfusate is collected in fractions, and the amount of radioactivity in each fraction is determined by liquid scintillation counting.
-
Data Analysis: The inhibitory effect of the test compound on K+-evoked [3H]-5-HT release is quantified, and an EC50 value is determined.
Preclinical and Clinical Development Status
There is no publicly available information to suggest that L-694,247 underwent extensive preclinical development, such as detailed pharmacokinetic (ADME) or toxicology studies. Furthermore, a thorough search of clinical trial registries indicates that L-694,247 has not been evaluated in human clinical trials. It is therefore likely that L-694,247 remained a valuable preclinical research tool for elucidating the role of the 5-HT1D receptor, rather than being advanced as a clinical drug candidate.
Conclusion
L-694,247 is a seminal compound in the study of 5-HT1D receptor pharmacology. Its high potency and selectivity provided researchers with a powerful tool to investigate the physiological and pathological roles of this receptor. While it did not progress to clinical use, the knowledge gained from the study of L-694,247 and related compounds undoubtedly contributed to the successful development of later generations of 5-HT1D receptor agonists, such as the triptans, which have become a mainstay in the treatment of migraine. This technical guide has summarized the key aspects of its discovery and development, providing a valuable resource for the scientific community.
References
- 1. Synthesis and serotonergic activity of 5-(oxadiazolyl)tryptamines: potent agonists for 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitation of the 5HT1D agonists MK-462 and sumatriptan in plasma by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing L-694,247 in Functional Assays for 5-HT1D Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of L-694,247, a potent and selective 5-HT1D receptor agonist, in various functional assays. This document outlines the pharmacological characteristics of L-694,247, detailed protocols for key experiments, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to L-694,247
L-694,247, with the chemical name 2-[5-[3-(4-methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indole-3-yl]ethylamine, is a highly potent and selective agonist for the 5-HT1D and 5-HT1B receptors.[1][2][3] Its high affinity for the 5-HT1D receptor makes it an invaluable tool for researchers studying the physiological and pathological roles of this receptor subtype, which is implicated in processes such as neurotransmitter release and cerebral vasoconstriction.[4][5] The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6][7]
Data Presentation: Pharmacological Profile of L-694,247
The following table summarizes the binding affinities (pIC50) and functional potencies (pEC50) of L-694,247 for various serotonin (5-HT) receptor subtypes. This data highlights the compound's selectivity for the 5-HT1D receptor.
| Receptor Subtype | pIC50 (Binding Affinity) | pEC50 (Functional Potency) | Functional Assay |
| 5-HT1D | 10.03 [1][2][3][8] | 9.1 [1][2] | Inhibition of forskolin-stimulated adenylyl cyclase[1][2] |
| 9.4 [1][2] | Inhibition of K+-evoked [3H]-5-HT release[1][2] | ||
| 5-HT1B | 9.08[1][2][3] | - | - |
| 5-HT1A | 8.64[1][2][8] | - | - |
| 5-HT1C | 6.42[1][2][8] | - | - |
| 5-HT2 | 6.50[1][2] | - | - |
| 5-HT1E | 5.66[1][2][8] | - | - |
| 5-HT3 | Inactive[1][2] | - | - |
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the functional activation of the 5-HT1D receptor by L-694,247.
Protocol 1: Radioligand Binding Assay
This protocol is designed to determine the binding affinity of L-694,247 for the 5-HT1D receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT1D receptor.
-
[3H]-5-Carboxamidotryptamine ([3H]-5-CT) or another suitable 5-HT1D radioligand.
-
L-694,247
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
-
Serotonin (5-HT) for non-specific binding determination.
Procedure:
-
Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend in binding buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
Total Binding: 150 µL of membrane suspension, 50 µL of [3H]-5-CT (at a concentration near its Kd), and 50 µL of binding buffer.
-
Non-specific Binding: 150 µL of membrane suspension, 50 µL of [3H]-5-CT, and 50 µL of 10 µM 5-HT.
-
Competitive Binding: 150 µL of membrane suspension, 50 µL of [3H]-5-CT, and 50 µL of varying concentrations of L-694,247 (e.g., 10 pM to 10 µM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the L-694,247 concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Accumulation Assay
This functional assay measures the ability of L-694,247 to inhibit adenylyl cyclase activity, a hallmark of Gi-coupled receptor activation.
Materials:
-
A cell line expressing the human 5-HT1D receptor (e.g., CHO-K1 or HEK293).
-
L-694,247
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture: Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with PBS and then pre-incubate with 100 µL of serum-free medium containing 0.5 mM IBMX for 30 minutes at 37°C.
-
Agonist Treatment: Add varying concentrations of L-694,247 to the wells.
-
Stimulation: Add forskolin (e.g., 10 µM final concentration) to all wells except the basal control to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the L-694,247 concentration. The resulting inhibition curve can be used to determine the EC50 value of L-694,247 for the inhibition of forskolin-stimulated cAMP accumulation.
Protocol 3: [35S]GTPγS Binding Assay
This assay directly measures the activation of G proteins upon agonist binding to the receptor. It is a proximal measure of receptor activation.
Materials:
-
Cell membranes from a cell line expressing the human 5-HT1D receptor.
-
L-694,247
-
[35S]GTPγS
-
GDP
-
GTPγS (unlabeled) for non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane and Reagent Preparation: Thaw membranes on ice and resuspend in assay buffer. Prepare solutions of L-694,247, GDP, [35S]GTPγS, and unlabeled GTPγS in assay buffer.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of varying concentrations of L-694,247.
-
50 µL of membrane suspension (2-10 µg protein).
-
50 µL of GDP (e.g., 10 µM final concentration).
-
Pre-incubate for 15 minutes at 30°C.
-
-
Initiate Reaction: Add 50 µL of [35S]GTPγS (e.g., 0.1 nM final concentration).
-
For non-specific binding, add 10 µM unlabeled GTPγS.
-
-
Incubation: Incubate for 60 minutes at 30°C with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filters, add scintillation fluid, and measure radioactivity.
-
Data Analysis: Calculate the net agonist-stimulated [35S]GTPγS binding and plot it against the logarithm of the L-694,247 concentration to determine the EC50 and Emax values.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows associated with the use of L-694,247 in 5-HT1D receptor functional assays.
Caption: 5-HT1D Receptor Signaling Pathway.
Caption: Workflow for a cAMP Accumulation Assay.
Caption: Using L-694,247 to Characterize 5-HT1D Function.
References
- 1. GPCR Targeted Functional Assay Services - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. GPCR Screening Assays - Creative BioMart [creativebiomart.net]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for L-694,247 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of L-694,247, a potent and selective 5-HT1D/5-HT1B receptor agonist, in cell culture experiments. Adherence to these guidelines will ensure reproducible and accurate results in studying serotonergic signaling pathways.
I. Compound Information and Properties
L-694,247 is a valuable tool for investigating the physiological and pathological roles of 5-HT1D and 5-HT1B receptors. Its high affinity and selectivity make it a precise pharmacological probe.
Table 1: Quantitative Data for L-694,247
| Property | Value | Source |
| Molecular Weight | 411.48 g/mol | [1] |
| Solubility | Soluble in DMSO to 100 mM | [1] |
| Purity | >99% | [1] |
| Form | Solid | [1] |
| Storage (Solid) | Store at +4°C under desiccating conditions for up to 12 months. | [1] |
| Storage (Stock Solution) | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [2] |
II. Mechanism of Action and Signaling Pathway
Caption: Signaling pathway of L-694,247.
III. Experimental Protocols
A. Preparation of L-694,247 Stock Solution (100 mM in DMSO)
This protocol describes the preparation of a 100 mM stock solution of L-694,247 in dimethyl sulfoxide (DMSO).
Materials:
-
L-694,247 (solid)
-
Sterile, anhydrous DMSO
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, DMSO-compatible syringe filter (0.2 µm pore size, e.g., PTFE or nylon)[9][10]
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Calculate the required mass of L-694,247:
-
To prepare 1 mL of a 100 mM (0.1 M) stock solution, use the following calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.1 mol/L x 0.001 L x 411.48 g/mol x 1000 mg/g = 41.15 mg
-
-
-
Weighing L-694,247:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated mass of L-694,247 and transfer it to the sterile vial.
-
-
Dissolution in DMSO:
-
Add the desired volume of sterile, anhydrous DMSO to the vial containing the L-694,247.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid in dissolution if necessary.
-
-
Sterile Filtration:
-
For cell culture applications, sterile filtration of the stock solution is highly recommended to eliminate potential microbial contamination.[9][10][11]
-
Draw the L-694,247/DMSO solution into a sterile syringe.
-
Attach a sterile, 0.2 µm DMSO-compatible syringe filter to the syringe.
-
Filter the solution into a new sterile vial.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
B. Preparation of L-694,247 Working Solution for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final working concentration.
Materials:
-
100 mM L-694,247 stock solution in DMSO
-
Pre-warmed, complete cell culture medium
-
Sterile serological pipettes and pipette tips
Procedure:
-
Determine the Final Working Concentration:
-
The optimal working concentration of L-694,247 will vary depending on the cell type and the specific experimental endpoint. A concentration range of 1 nM to 1 µM is a common starting point for in vitro studies. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
-
-
Serial Dilution:
-
To minimize the risk of precipitation and to ensure accurate dilution, it is recommended to perform serial dilutions.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
-
Example Dilution for a 1 µM Final Concentration:
-
Step 1: Intermediate Dilution: Prepare a 1 mM intermediate solution by diluting the 100 mM stock solution 1:100 in sterile cell culture medium. For example, add 1 µL of the 100 mM stock to 99 µL of medium.
-
Step 2: Final Dilution: Prepare the 1 µM working solution by diluting the 1 mM intermediate solution 1:1000 in cell culture medium. For example, add 1 µL of the 1 mM intermediate solution to 999 µL of medium.
-
-
Adding to Cells:
-
Gently mix the final working solution.
-
Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of L-694,247.
-
Caption: Experimental workflow for L-694,247.
IV. Safety Precautions
-
L-694,247 is for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the solid compound and its solutions.
-
DMSO can facilitate the absorption of other chemicals through the skin. Handle with caution.
-
All procedures involving cell culture should be performed in a sterile environment to prevent contamination.
References
- 1. lifetein.com [lifetein.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Gi alpha subunit - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of extracellular signal-regulated kinase (ERK) and Akt by human serotonin 5-HT(1B) receptors in transfected BE(2)-C neuroblastoma cells is inhibited by RGS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coupling of serotonin 5-HT1B receptors to activation of mitogen-activated protein kinase (ERK-2) and p70 S6 kinase signaling systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. DMSO Sterile Filtered | Dimethylsulfoxide | G-Biosciences [gbiosciences.com]
Application Notes and Protocols for L-694,247 in Guinea Pig Frontal Cortex Slices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-694,247, a potent and selective 5-HT1D receptor agonist, in studies involving guinea pig frontal cortex slices. The information compiled includes its pharmacological profile, detailed experimental protocols, and the underlying signaling pathways.
Introduction
L-694,247, with the chemical name 2-[5-[3-(4-methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indole-3-yl]ethylamine, is a high-affinity agonist for the 5-HT1D and 5-HT1B receptors.[1][2] Its application in ex vivo preparations of guinea pig frontal cortex has been pivotal in characterizing the function of 5-HT1D autoreceptors in modulating serotonin (5-HT) release. This document outlines the key findings and methodologies for utilizing L-694,247 as a research tool in this specific context.
Data Presentation
The pharmacological characteristics of L-694,247 have been quantified through radioligand binding assays and functional studies. The following tables summarize this data, comparing its potency and selectivity with the well-known 5-HT1-like receptor agonist, sumatriptan.
Table 1: Comparative Binding Affinities (pIC50) of L-694,247 and Sumatriptan at Various Serotonin Receptor Subtypes.
| Receptor Subtype | L-694,247 (pIC50) | Sumatriptan (pIC50) |
| 5-HT1D | 10.03[1][2][3][4] | 8.22[1][3] |
| 5-HT1B | 9.08[1][2][3] | 5.94[1][3] |
| 5-HT1A | 8.64[1][3][4] | 6.14[1][3] |
| 5-HT1C | 6.42[1][3][4] | 5.0[1][3] |
| 5-HT2 | 6.50[1][3] | < 5.0[1][3] |
| 5-HT1E | 5.66[1][3][4] | 5.64[1][3] |
| 5-HT3 | Inactive[1][3] | Inactive[1][3] |
pIC50 is the negative logarithm of the molar concentration of a ligand that inhibits 50% of specific binding.
Table 2: Comparative Functional Potencies (pEC50) of L-694,247 and Sumatriptan in Guinea Pig Tissues.
| Functional Assay | Tissue | L-694,247 (pEC50) | Sumatriptan (pEC50) |
| Inhibition of K+-evoked [3H]-5-HT release | Frontal Cortex Slices | 9.4[1][3] | 6.5[1][3] |
| Inhibition of forskolin-stimulated adenylyl cyclase | Substantia Nigra | 9.1[1][3] | 6.2[1][3] |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.
Experimental Protocols
The following protocols provide detailed methodologies for preparing guinea pig frontal cortex slices and for conducting the key functional assay used to characterize L-694,247.
Protocol 1: Preparation of Guinea Pig Frontal Cortex Slices
This protocol outlines a standard method for obtaining viable brain slices suitable for in vitro neuropharmacological assays.
Materials:
-
Adult guinea pig
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF)
-
Standard aCSF composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 D-glucose.
-
-
Recovery chamber with oxygenated aCSF at 32-34°C.
-
Incubation chamber with oxygenated aCSF at room temperature.
Procedure:
-
Anesthesia and Decapitation: Anesthetize the guinea pig according to approved animal care protocols. Once deeply anesthetized, perform decapitation.
-
Brain Extraction: Rapidly dissect the brain from the skull and immediately immerse it in ice-cold, oxygenated aCSF.
-
Blocking: On a chilled surface, remove the cerebellum and make a coronal cut to separate the frontal cortex. A flat surface should be created on the ventral side of the cortical block to provide stability for slicing.
-
Slicing: Mount the tissue block onto the vibratome stage using cyanoacrylate glue. Submerge the block in the vibratome buffer tray filled with ice-cold, oxygenated aCSF. Cut coronal slices of the frontal cortex at a desired thickness (typically 300-400 µm).
-
Recovery and Incubation:
-
Carefully transfer the slices to a recovery chamber containing aCSF oxygenated with 95% O2 / 5% CO2 and maintained at 32-34°C for at least 30 minutes.
-
After the recovery period, transfer the slices to an incubation chamber with oxygenated aCSF at room temperature. Allow the slices to equilibrate for at least 1 hour before starting the experiment.
-
Protocol 2: Inhibition of K+-Evoked [3H]-5-HT Release
This functional assay measures the ability of L-694,247 to inhibit the release of pre-loaded radiolabeled serotonin from nerve terminals in the frontal cortex slices, a process mediated by presynaptic 5-HT1D autoreceptors.
Materials:
-
Prepared guinea pig frontal cortex slices (from Protocol 1)
-
[3H]-5-Hydroxytryptamine ([3H]-5-HT)
-
Superfusion apparatus with multiple chambers
-
Standard aCSF (as in Protocol 1)
-
High-potassium (High-K+) aCSF (e.g., 25 mM KCl, with NaCl concentration adjusted to maintain osmolarity)
-
L-694,247 and other test compounds
-
Liquid scintillation counter and scintillation fluid
Procedure:
-
Loading with [3H]-5-HT: Incubate the frontal cortex slices in oxygenated aCSF containing [3H]-5-HT (e.g., 50 nM) for 30 minutes at 37°C to allow for uptake into serotonergic nerve terminals.
-
Superfusion Setup: Transfer individual slices to the chambers of the superfusion apparatus. Begin superfusing the slices with oxygenated aCSF at a constant flow rate (e.g., 1 mL/min) at 37°C.
-
Washout and Basal Release: Continue the superfusion for 60-90 minutes to wash out excess, non-specifically bound [3H]-5-HT and to establish a stable baseline of spontaneous tritium efflux. Collect superfusate fractions at regular intervals (e.g., every 5 minutes).
-
First Stimulation (S1): After establishing a stable baseline, switch the superfusion medium to High-K+ aCSF for a short period (e.g., 2-5 minutes) to depolarize the nerve terminals and evoke the release of [3H]-5-HT. This is the first stimulation period (S1).
-
Drug Application: Following S1, switch back to standard aCSF. After a washout period, introduce L-694,247 or a vehicle control into the superfusion medium. The drug should be present for a set period (e.g., 20-30 minutes) before the second stimulation.
-
Second Stimulation (S2): While still in the presence of the drug, perform a second stimulation with High-K+ aCSF for the same duration as S1. This is the second stimulation period (S2).
-
Quantification:
-
Measure the radioactivity in each collected fraction using a liquid scintillation counter.
-
Calculate the amount of tritium released during each stimulation period (S1 and S2) by summing the radioactivity above the basal efflux.
-
Express the release during S2 as a ratio of the release during S1 (S2/S1 ratio).
-
-
Data Analysis: Compare the S2/S1 ratio in the presence of L-694,247 to the S2/S1 ratio from control (vehicle-treated) slices. A dose-response curve can be generated to calculate the pEC50 value for L-694,247's inhibitory effect.
Visualizations: Signaling Pathway and Experimental Workflow
Signaling Pathway of L-694,247 in Guinea Pig Frontal Cortex
The primary mechanism of action for L-694,247 in this context is the activation of presynaptic 5-HT1D autoreceptors, which are G-protein coupled receptors that inhibit neurotransmitter release.
Caption: L-694,247 activates presynaptic 5-HT1D autoreceptors, inhibiting serotonin (5-HT) release.
Experimental Workflow for [3H]-5-HT Release Assay
The following diagram illustrates the key steps involved in the functional assay to measure the effect of L-694,247 on serotonin release.
Caption: Workflow for the K+-evoked [3H]-5-HT release assay in guinea pig frontal cortex slices.
References
Application Notes and Protocols: L-694,247 for the Inhibition of Forskolin-Stimulated Adenylyl Cyclase
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-694,247 is a potent and selective 5-HT1D receptor agonist that effectively inhibits the activity of adenylyl cyclase, an enzyme crucial for the synthesis of the second messenger cyclic AMP (cAMP). Forskolin, a diterpene isolated from the plant Coleus forskohlii, is a widely used research tool that directly activates most isoforms of adenylyl cyclase, leading to a significant increase in intracellular cAMP levels. The ability of L-694,247 to counteract this stimulation makes it a valuable pharmacological tool for studying the 5-HT1D receptor signaling pathway and its downstream effects.
These application notes provide detailed protocols for utilizing L-694,247 to inhibit forskolin-stimulated adenylyl cyclase activity, present key quantitative data for experimental design, and illustrate the underlying signaling pathway and experimental workflow.
Data Presentation
The following tables summarize the quantitative data for L-694,247 and other relevant compounds in functional adenylyl cyclase inhibition assays. This data is essential for determining appropriate experimental concentrations and for comparative analysis.
Table 1: Potency of 5-HT1D Receptor Agonists in Inhibiting Forskolin-Stimulated Adenylyl Cyclase in Guinea Pig Substantia Nigra
| Compound | pEC50 |
| L-694,247 | 9.1 |
| Sumatriptan | 6.2 |
| 5-HT | (Not explicitly quantified in the same study) |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.
Table 2: Binding Affinities (pIC50) of L-694,247 and Sumatriptan at Various 5-HT Receptor Subtypes
| Compound | 5-HT1D | 5-HT1B | 5-HT1A | 5-HT1C | 5-HT2 | 5-HT1E |
| L-694,247 | 10.03 | 9.08 | 8.64 | 6.42 | 6.50 | 5.66 |
| Sumatriptan | 8.22 | 5.94 | 6.14 | 5.0 | < 5.0 | 5.64 |
pIC50 is the negative logarithm of the molar concentration of a ligand that inhibits the binding of a radioligand by 50%.
Signaling Pathway
The mechanism by which L-694,247 inhibits forskolin-stimulated adenylyl cyclase is initiated by its binding to the 5-HT1D receptor. This receptor is coupled to an inhibitory G-protein (Gi). Upon agonist binding, the Gi protein is activated, leading to the dissociation of its α-subunit. The activated Giα-subunit then directly inhibits the catalytic activity of adenylyl cyclase, thereby reducing the production of cAMP from ATP. Forskolin, on the other hand, directly activates adenylyl cyclase at a different site. Therefore, L-694,247's inhibitory effect is exerted downstream of the receptor, directly on the enzyme that forskolin stimulates.
Caption: Signaling pathway of L-694,247 inhibiting forskolin-stimulated adenylyl cyclase.
Experimental Protocols
This section provides a detailed methodology for an in vitro adenylyl cyclase inhibition assay using membranes from guinea pig substantia nigra, a tissue rich in 5-HT1D receptors.
Protocol 1: Membrane Preparation from Guinea Pig Substantia Nigra
-
Tissue Dissection: Euthanize a guinea pig according to approved institutional guidelines. Rapidly dissect the brain on a cold surface and isolate the substantia nigra.
-
Homogenization: Homogenize the tissue in 10 volumes of ice-cold buffer A (50 mM Tris-HCl, pH 7.4, 1 mM EGTA, 5 mM MgCl2) using a glass-Teflon homogenizer.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Washing: Resuspend the pellet in fresh, ice-cold buffer A and repeat the centrifugation step.
-
Final Resuspension and Storage: Resuspend the final membrane pellet in buffer B (50 mM Tris-HCl, pH 7.4) to a protein concentration of 1-2 mg/mL, as determined by a Bradford or BCA protein assay. Aliquot and store at -80°C until use.
Protocol 2: Adenylyl Cyclase Inhibition Assay
This protocol is based on the quantification of [³²P]cAMP synthesized from [α-³²P]ATP.
Materials:
-
Membrane preparation (from Protocol 1)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, 1 mM dithiothreitol (DTT), 100 µM GTP
-
ATP regenerating system: 20 mM creatine phosphate, 50 U/mL creatine phosphokinase
-
[α-³²P]ATP (specific activity ~10-30 Ci/mmol)
-
Forskolin solution (in DMSO)
-
L-694,247 solution (in DMSO or appropriate vehicle)
-
Unlabeled cAMP solution
-
Stopping Solution: 2% SDS, 40 mM ATP, 1.4 mM cAMP
-
Dowex AG 50W-X4 resin
-
Alumina columns
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
50 µL of membrane suspension (20-50 µg of protein)
-
10 µL of ATP regenerating system
-
10 µL of [α-³²P]ATP (to a final concentration of 0.1 mM and ~1 x 10⁶ cpm per tube)
-
10 µL of Assay Buffer containing the desired concentration of L-694,247 (or vehicle for control).
-
10 µL of Assay Buffer containing forskolin (to a final concentration of 10 µM).
-
Bring the final reaction volume to 100 µL with Assay Buffer.
-
-
Incubation: Initiate the reaction by transferring the tubes to a 30°C water bath for 15 minutes.
-
Termination: Stop the reaction by adding 100 µL of Stopping Solution.
-
cAMP Separation:
-
Apply the reaction mixture to a Dowex AG 50W-X4 column equilibrated with deionized water.
-
Wash the column with 2 mL of deionized water.
-
Elute the [³²P]cAMP onto an alumina column with 4 mL of deionized water.
-
Wash the alumina column with 5 mL of 0.1 M imidazole-HCl (pH 7.5).
-
Elute the [³²P]cAMP from the alumina column with 4 mL of 0.1 M imidazole-HCl (pH 7.5) directly into a scintillation vial.
-
-
Quantification: Add 10 mL of scintillation cocktail to each vial and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of cAMP produced in pmol/min/mg of protein. Plot the percentage of inhibition of forskolin-stimulated activity against the log concentration of L-694,247 to determine the pEC50 or IC50 value.
Caption: Experimental workflow for adenylyl cyclase inhibition assay.
Alternative Protocols: Non-Radioactive cAMP Detection
For laboratories not equipped for radiochemical work, several commercial non-radioactive cAMP assay kits are available. These are typically based on competitive immunoassays using either fluorescence (e.g., FRET, TR-FRET) or enzyme-linked immunosorbent assay (ELISA) formats. When using these kits, follow the manufacturer's instructions for cell lysis and cAMP quantification, while adapting the initial stimulation and inhibition steps as described in Protocol 2.
Conclusion
L-694,247 is a powerful tool for investigating the 5-HT1D receptor-mediated inhibition of adenylyl cyclase. The protocols and data provided herein offer a comprehensive guide for researchers to design and execute experiments aimed at understanding this important signaling pathway. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
Application Notes and Protocols for Studying L-694,247 Effects on Neurotransmitter Release
Introduction
L-694,247 is a potent and selective serotonin receptor agonist with high affinity for the 5-HT1D and 5-HT1B subtypes.[1][2][3][4] Its primary mechanism of action involves the activation of these receptors, which are G-protein coupled receptors (GPCRs) that inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[1][3] Functionally, L-694,247 has been shown to inhibit the release of neurotransmitters, particularly serotonin (5-HT), by acting on presynaptic autoreceptors.[1][3] These characteristics make L-694,247 an invaluable pharmacological tool for researchers studying the physiological roles of 5-HT1D/1B receptors in neurotransmission and for professionals in drug development targeting the serotonergic system.
These application notes provide a summary of L-694,247's receptor binding profile and functional potency, along with detailed protocols for key experiments designed to investigate its effects on neurotransmitter release.
Data Presentation
Receptor Binding Affinity
The binding affinity of L-694,247 for various serotonin receptor subtypes is critical for understanding its selectivity. The following table summarizes its affinity (pIC50), a logarithmic measure of the concentration required to inhibit 50% of radioligand binding. A higher pIC50 value indicates a higher binding affinity.
| Receptor Subtype | L-694,247 Affinity (pIC50) | Sumatriptan Affinity (pIC50) | Reference |
| 5-HT1D | 10.03 | 8.22 | [1][3] |
| 5-HT1B | 9.08 | 5.94 | [1][3] |
| 5-HT1A | 8.64 | 6.14 | [1][3] |
| 5-HT2 | 6.50 | < 5.0 | [1][3] |
| 5-HT1C | 6.42 | 5.0 | [1][3] |
| 5-HT1E | 5.66 | 5.64 | [1][3] |
| 5-HT3 | Inactive | Inactive | [1][3] |
Functional Potency
The functional potency of L-694,247 is assessed through assays that measure the biological response to receptor activation. The pEC50 value represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.
| Functional Assay | L-694,247 Potency (pEC50) | Sumatriptan Potency (pEC50) | Reference |
| Inhibition of forskolin-stimulated adenylyl cyclase (guinea-pig substantia nigra) | 9.1 | 6.2 | [1][3] |
| Inhibition of K+-evoked [3H]-5-HT release (guinea-pig frontal cortex) | 9.4 | 6.5 | [1][3] |
Signaling Pathway
L-694,247 acts as an agonist at 5-HT1D receptors, which are coupled to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. This mechanism is fundamental to its role in modulating neurotransmitter release.
Caption: Signaling cascade of L-694,247 via the 5-HT1D receptor.
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay
This protocol determines the binding affinity of L-694,247 for 5-HT receptors using competitive binding with a radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Tissue Preparation:
-
Dissect and homogenize brain regions known to express high densities of 5-HT1D receptors (e.g., pig caudate nucleus, guinea-pig substantia nigra) in ice-cold buffer.[1][5]
-
Centrifuge the homogenate to pellet cell membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous neurotransmitters.
-
-
Binding Assay:
-
In assay tubes, combine the prepared cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]5-HT or [3H]L-694,247).[5]
-
Add increasing concentrations of unlabeled L-694,247 (or other competing ligands) to displace the radioligand.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the reaction by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression analysis to determine the IC50 value (concentration of L-694,247 that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to an affinity constant (Ki) using the Cheng-Prusoff equation. The pIC50 is the negative logarithm of the IC50.
-
Protocol 2: cAMP Accumulation Assay
This functional assay measures the ability of L-694,247 to inhibit adenylyl cyclase activity, a hallmark of 5-HT1D receptor activation.
Caption: Workflow for a forskolin-stimulated cAMP accumulation assay.
Methodology:
-
Cell Culture:
-
Use a cell line stably expressing the human 5-HT1D receptor (e.g., HEK293 or CHO cells).[6]
-
Plate the cells in multi-well plates and grow to near confluence.
-
-
Assay Procedure:
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor like IBMX to prevent the degradation of cAMP.
-
Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.[1]
-
Simultaneously, treat the cells with a range of L-694,247 concentrations.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Quantification:
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the L-694,247 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation. The pEC50 is the negative logarithm of the EC50.
-
Protocol 3: In Vitro K+-Evoked Neurotransmitter Release from Brain Slices
This protocol directly measures the effect of L-694,247 on the release of radiolabeled neurotransmitters from brain tissue.
Caption: Workflow for an in vitro neurotransmitter release assay.
Methodology:
-
Tissue Preparation:
-
Superfusion:
-
Transfer the loaded slices to a superfusion chamber and perfuse continuously with aCSF at a constant flow rate.
-
Collect baseline perfusate samples.
-
Switch to a buffer containing the desired concentration of L-694,247.
-
-
Stimulation of Release:
-
Quantification and Analysis:
-
Measure the radioactivity in each collected fraction and in the tissue slice at the end of the experiment using liquid scintillation counting.
-
Calculate the fractional release for each sample (radioactivity in the sample as a percentage of the total radioactivity in the tissue at the time of collection).
-
Determine the inhibitory effect of L-694,247 by comparing the K+-evoked release in the presence and absence of the compound. Calculate the EC50 for inhibition.[1]
-
Protocol 4: In Vivo Microdialysis
This advanced technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals, providing high physiological relevance.
Caption: Workflow for an in vivo microdialysis experiment.
Methodology:
-
Surgical Procedure:
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the brain tissue.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2.0 µL/min).[12] Neurotransmitters from the extracellular space will diffuse across the probe's semipermeable membrane into the aCSF.
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).[12][14]
-
-
Drug Administration and Sampling:
-
After establishing a stable baseline of neurotransmitter levels, administer L-694,247 via a systemic route (e.g., intraperitoneal or subcutaneous injection) or directly into the brain region through the probe (reverse dialysis).
-
Continue collecting dialysate samples to monitor changes in extracellular neurotransmitter concentrations over time.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the mean baseline neurotransmitter concentration.
-
Express the post-treatment concentrations as a percentage of the baseline mean.
-
Use appropriate statistical tests (e.g., ANOVA with repeated measures) to determine the significance of any changes in neurotransmitter levels following L-694,247 administration.
-
References
- 1. L-694,247: a potent 5-HT1D receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-694247 - Wikipedia [en.wikipedia.org]
- 3. L-694,247: a potent 5-HT1D receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-694,247, 5-HT1D/5-HT1B receptor agonist (CAS 137403-12-4) | Abcam [abcam.com]
- 5. [3H]L-694,247 labels the 5-HT1D beta receptor in pig caudate membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. 5-HT1D receptors regulate 5-HT release in the rat raphe nuclei. In vivo voltammetry and in vitro superfusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT1D receptor agonists and human coronary artery reactivity in vitro: crossover comparisons of 5-HT and sumatriptan with rizatriptan and L-741,519 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-HT1D receptor agonists and human coronary artery reactivity in vitro: crossover comparisons of 5-HT and sumatriptan with rizatriptan and L-741,519 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]
- 13. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of serotonin in microdialysis samples from rat brain by microbore column liquid chromatography with post-column derivatization and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Potency of L-694,247 in Functional Responses: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-694,247 is a potent and selective agonist for the 5-hydroxytryptamine (5-HT) receptor subtype 5-HT1D.[1][2] It also exhibits high affinity for the 5-HT1B receptor.[1][3] As a member of the G-protein coupled receptor (GPCR) family, the 5-HT1D receptor is a key target in drug discovery, particularly for conditions such as migraine. Understanding the potency and functional response of ligands like L-694,247 is crucial for the development of novel therapeutics.
These application notes provide a detailed overview of the methods used to measure the functional potency of L-694,247. This includes a summary of its binding affinities and functional potency in various assays, detailed protocols for key experiments, and visual representations of the signaling pathways and experimental workflows.
Data Presentation
The potency of L-694,247 has been quantified in several studies, primarily through radioligand binding assays and functional assays that measure the downstream effects of receptor activation. The following tables summarize the key quantitative data.
Table 1: Radioligand Binding Affinity of L-694,247 at Serotonin Receptor Subtypes
| Receptor Subtype | pIC50 | Reference |
| 5-HT1D | 10.03 | [1] |
| 5-HT1B | 9.08 | [1] |
| 5-HT1A | 8.64 | [1] |
| 5-HT1C | 6.42 | [1] |
| 5-HT2 | 6.50 | [1] |
| 5-HT1E | 5.66 | [1] |
| 5-HT3 | Inactive | [1] |
Table 2: Functional Potency of L-694,247 in Cellular Assays
| Functional Assay | pEC50 | Reference |
| Inhibition of Forskolin-Stimulated Adenylyl Cyclase (guinea-pig substantia nigra) | 9.1 | [1] |
| Inhibition of K+-evoked [3H]-5-HT release (guinea-pig frontal cortex) | 9.4 | [1] |
Signaling Pathway
The 5-HT1D receptor is a Gi/o-coupled GPCR. Upon activation by an agonist such as L-694,247, the receptor promotes the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit then inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
To assess the functional potency of L-694,247, several key in vitro assays can be employed. The following are detailed protocols for these experiments.
Adenylyl Cyclase Inhibition Assay
This assay measures the ability of L-694,247 to inhibit the production of cAMP, which is stimulated by forskolin, a direct activator of adenylyl cyclase.
Objective: To determine the EC50 value of L-694,247 for the inhibition of adenylyl cyclase activity.
Materials:
-
Cells or cell membranes expressing the 5-HT1D receptor
-
L-694,247
-
Forskolin
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA, 1 mM ATP)
-
cAMP assay kit (e.g., ELISA, HTRF, or radioimmunoassay)
-
96-well microplates
Protocol:
-
Cell/Membrane Preparation: Prepare a suspension of cells or cell membranes expressing the 5-HT1D receptor in assay buffer.
-
Compound Preparation: Prepare serial dilutions of L-694,247 in assay buffer.
-
Assay Setup:
-
Add the cell/membrane suspension to the wells of a 96-well plate.
-
Add the different concentrations of L-694,247 to the respective wells.
-
Include control wells with vehicle only (basal activity) and forskolin only (maximal stimulation).
-
-
Incubation: Pre-incubate the plate at 37°C for 15-30 minutes.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control.
-
Reaction: Incubate the plate at 37°C for 30-60 minutes to allow for cAMP production.
-
Termination: Stop the reaction according to the cAMP assay kit manufacturer's instructions (e.g., by adding a lysis buffer or stopping reagent).
-
Quantification: Measure the amount of cAMP produced in each well using a suitable cAMP assay kit.
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).
-
Plot the percentage of inhibition of cAMP production against the log concentration of L-694,247.
-
Determine the EC50 value from the resulting dose-response curve using non-linear regression analysis.
-
GTPγS Binding Assay
This functional assay measures the activation of G-proteins by monitoring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor activation.[4]
Objective: To determine the potency (EC50) and efficacy (Emax) of L-694,247 in stimulating [35S]GTPγS binding.
Materials:
-
Cell membranes expressing the 5-HT1D receptor
-
L-694,247
-
[35S]GTPγS (radiolabeled)
-
Unlabeled GTPγS (for non-specific binding)
-
GDP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in assay buffer to a final concentration of 5-20 µg of protein per well.
-
Compound Preparation: Prepare serial dilutions of L-694,247.
-
Assay Setup: To the wells of a 96-well plate, add the following in order:
-
Assay Buffer
-
GDP to a final concentration of 10-100 µM.
-
Increasing concentrations of L-694,247.
-
For non-specific binding, add unlabeled GTPγS to a final concentration of 10 µM.
-
Cell membrane suspension.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiation and Incubation: Initiate the reaction by adding [35S]GTPγS to a final concentration of 0.05-0.1 nM. Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate completely. Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other readings to get specific binding.
-
Plot the specific [35S]GTPγS binding against the log concentration of L-694,247.
-
Determine the EC50 and Emax values from the dose-response curve.
-
Calcium Mobilization Assay
For Gi/o-coupled receptors like 5-HT1D, a calcium mobilization assay can be performed in cells co-expressing a promiscuous G-protein, such as Gα16, which couples to the phospholipase C pathway, or in cells where the receptor can natively couple to calcium signaling.[5][6]
Objective: To measure the L-694,247-induced increase in intracellular calcium as an indicator of receptor activation.
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently expressing the 5-HT1D receptor and a promiscuous G-protein (e.g., Gα16).
-
L-694,247
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Black-walled, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating: Seed the cells into black-walled, clear-bottom microplates and allow them to attach and grow overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Plate Preparation: Prepare a plate with serial dilutions of L-694,247 in assay buffer.
-
Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
The instrument's automated pipettor adds the L-694,247 solutions from the compound plate to the cell plate.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot the ΔF or the normalized response against the log concentration of L-694,247.
-
Determine the EC50 value from the dose-response curve.
-
References
- 1. L-694,247: a potent 5-HT1D receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-694,247, 5-HT1D/5-HT1B receptor agonist (CAS 137403-12-4) | Abcam [abcam.com]
- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing L-694,247 concentration for maximal receptor activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using L-694,247, a potent 5-HT1D receptor agonist. Find troubleshooting advice, frequently asked questions, and detailed protocols to optimize your experimental design for maximal receptor activation.
Frequently Asked Questions (FAQs)
Q1: What is L-694,247 and what is its primary mechanism of action? A1: L-694,247 is a high-potency and selective agonist for the 5-hydroxytryptamine (5-HT) receptor subtype 1D.[1] The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway.[2][3][4] Upon activation by an agonist like L-694,247, the associated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][5] This modulation of cAMP is a key indicator of receptor activation.
Q2: What is the binding affinity and functional potency of L-694,247? A2: L-694,247 demonstrates very high affinity for the 5-HT1D receptor, with a pIC50 of approximately 10.03.[1][6] Its functional potency is also high, with a pEC50 of around 9.1 in assays measuring the inhibition of forskolin-stimulated adenylyl cyclase.[1] It is important to note that it also has a high affinity for the 5-HT1B receptor (pIC50 of 9.08), which should be considered when designing experiments.[1]
Q3: What concentration of L-694,247 should I start with in my experiment? A3: Given its pEC50 of ~9.1, the effective concentration range for L-694,247 is in the low nanomolar to sub-nanomolar range. For a concentration-response curve, a good starting point is a wide range spanning from 1 pM to 1 µM. A typical 8-point concentration curve might include 100 pM, 300 pM, 1 nM, 3 nM, 10 nM, 30 nM, 100 nM, and 1 µM to accurately determine the EC50 in your specific assay system.
Q4: How should I prepare and store L-694,247? A4: L-694,247 is typically supplied as a solid. It is soluble in DMSO up to 100 mM. For experiments, prepare a high-concentration stock solution in DMSO (e.g., 10 mM or 100 mM) and store it at -20°C or -80°C. Create fresh serial dilutions in your assay buffer for each experiment to avoid repeated freeze-thaw cycles of dilute solutions.
Troubleshooting Guide
Q: I am not observing any receptor activation or the response is very weak. What could be wrong? A: There are several potential reasons for a lack of response:
-
Concentration Range: Your concentrations may be too low. L-694,247 is potent, but assay conditions vary. Try extending your concentration-response curve to higher concentrations (e.g., up to 10 µM).
-
Cell Line/Tissue Viability: Ensure your cells or tissue preparations are healthy and express a sufficient density of the 5-HT1D receptor.
-
Reagent Integrity: Verify that the L-694,247 has not degraded. If possible, use a fresh vial or a new stock solution. Confirm the activity of other assay components, such as forskolin in a cAMP assay.
-
Assay Setup: In functional assays like cAMP measurement, ensure that the adenylyl cyclase is stimulated (e.g., with forskolin) to a level where inhibition can be clearly measured.
Q: I'm observing unexpected off-target effects. Why might this be happening? A: L-694,247 has high affinity for both 5-HT1D and 5-HT1B receptors.[1] If your experimental system expresses 5-HT1B receptors, the observed effects could be a result of activating both receptor subtypes. To isolate the 5-HT1D-mediated effects, consider using a cell line that exclusively expresses the 5-HT1D receptor or use a selective 5-HT1B antagonist in your assay as a control.
Q: My dose-response curve shows desensitization or a biphasic response at high concentrations. Is this normal? A: Yes, this can occur. Like many GPCRs, the 5-HT1D receptor can undergo desensitization after prolonged or high-concentration exposure to an agonist.[7][8] This can lead to a plateau or even a decrease in response at the upper end of your concentration curve. To mitigate this, consider reducing the incubation time with L-694,247. A biphasic response could also indicate complex pharmacology or off-target effects at higher concentrations.
Data Presentation
Table 1: Binding Affinity of L-694,247 at Various 5-HT Receptors
| Receptor Subtype | pIC50 | Reference |
|---|---|---|
| 5-HT1D | 10.03 | [1][6] |
| 5-HT1B | 9.08 | [1] |
| 5-HT1A | 8.64 | [1][6] |
| 5-HT2 | 6.50 | [1] |
| 5-HT1C | 6.42 | [1][6] |
| 5-HT1E | 5.66 | [1][6] |
| 5-HT3 | Inactive |[1] |
Table 2: Functional Potency of L-694,247 in 5-HT1D Receptor-Mediated Assays
| Functional Assay | pEC50 | Reference |
|---|---|---|
| Inhibition of Forskolin-Stimulated Adenylyl Cyclase | 9.1 | [1] |
| Inhibition of K+-evoked [3H]-5-HT Release | 9.4 |[1] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of L-694,247 by measuring its ability to compete with a known radioligand for the 5-HT1D receptor.
Materials:
-
Cell membranes or tissue homogenates expressing 5-HT1D receptors.
-
Radioligand (e.g., [3H]L-694,247 or another suitable 5-HT1D radioligand).[9]
-
L-694,247 (unlabeled).
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[10]
-
Non-specific binding control (e.g., 10 µM of a high-affinity, unlabeled 5-HT1D ligand like sumatriptan).
-
96-well plates, glass fiber filters, and a cell harvester.
Procedure:
-
Preparation: Thaw the membrane preparation on ice and resuspend in ice-cold binding buffer to the desired protein concentration.[10]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL binding buffer, 50 µL radioligand, 150 µL membrane preparation.
-
Non-Specific Binding: 50 µL non-specific binding control, 50 µL radioligand, 150 µL membrane preparation.
-
Competition: 50 µL of L-694,247 at various concentrations, 50 µL radioligand, 150 µL membrane preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[10]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration onto glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.[10][11]
-
Counting: Dry the filters and measure the radioactivity trapped on each filter using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of L-694,247. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Functional Assay - cAMP Measurement
This protocol measures the functional activity of L-694,247 by quantifying its ability to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
Materials:
-
Cells expressing the 5-HT1D receptor (e.g., CHO or HEK293 cells).
-
L-694,247.
-
Forskolin (or another adenylyl cyclase activator).
-
Stimulation buffer (e.g., HBSS with 0.1% BSA).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.[12]
-
Pre-incubation: Wash the cells with stimulation buffer. If testing as an antagonist, pre-incubate with the compound. For agonist testing, proceed to the next step.
-
Stimulation: Add L-694,247 at various concentrations to the wells. Concurrently or shortly after, add a fixed concentration of forsklin (e.g., 1-10 µM, pre-determined to give a robust cAMP signal) to all wells except the basal control.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.[13]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your chosen cAMP detection kit.[14]
-
Data Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of L-694,247. Use non-linear regression to fit a sigmoidal dose-response (inhibition) curve and determine the EC50 value.
Mandatory Visualizations
References
- 1. L-694,247: a potent 5-HT1D receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are 5-HT1D receptor modulators and how do they work? [synapse.patsnap.com]
- 3. 5-HT1D receptor - Wikipedia [en.wikipedia.org]
- 4. What are 5-HT1D receptor agonists and how do they work? [synapse.patsnap.com]
- 5. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 5-HT1D receptor agonists and human coronary artery reactivity in vitro: crossover comparisons of 5-HT and sumatriptan with rizatriptan and L-741,519 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT1D receptor agonists and human coronary artery reactivity in vitro: crossover comparisons of 5-HT and sumatriptan with rizatriptan and L-741,519 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [3H]L-694,247 labels the 5-HT1D beta receptor in pig caudate membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
Potential off-target effects of L-694,247 in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-694,247 in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is L-694,247 and what are its primary targets?
L-694,247 is a potent and selective serotonin receptor agonist. Its primary targets are the 5-HT1D and 5-HT1B receptors, for which it has high affinity and acts as a full agonist. It is often used as a tool compound to investigate the physiological roles of these receptors.
Q2: What is the selectivity profile of L-694,247 against other serotonin receptors?
L-694,247 displays good selectivity for 5-HT1D/1B receptors over other serotonin receptor subtypes. While it has a high affinity for 5-HT1A receptors, it is considerably less potent at 5-HT1C, 5-HT2, and 5-HT1E receptors. It is essentially inactive at the 5-HT3 recognition site. For detailed quantitative data, please refer to Table 1.
Q3: What are the known functional effects of L-694,247 in vitro?
In functional assays, L-694,247 acts as a potent agonist at 5-HT1D and 5-HT1B receptors. A key mechanism of action for these G-protein coupled receptors is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] L-694,247 has been shown to potently inhibit forskolin-stimulated adenylyl cyclase activity in guinea-pig substantia nigra.[1] It also inhibits potassium-evoked release of radiolabeled serotonin ([3H]-5-HT) from guinea-pig frontal cortex slices, another functional measure of 5-HT1D receptor activation.[1]
Q4: What are the potential on-target physiological effects of L-694,247 in vivo?
As a potent 5-HT1B/1D receptor agonist, L-694,247 can be expected to elicit physiological responses associated with the activation of these receptors. The "triptan" class of drugs, which share this mechanism, are known to cause vasoconstriction, particularly of cranial blood vessels. This is a key mechanism in their use for treating migraines. Therefore, in vivo experiments with L-694,247 may result in cardiovascular effects, such as an increase in blood pressure or constriction of certain arteries. In fact, all triptans have been shown to cause a 10% to 20% narrowing of coronary arteries at clinical doses.
Troubleshooting Guide
Problem 1: Unexpected or inconsistent results in an in vitro assay.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | L-694,247 should be stored under desiccating conditions at +4°C. Ensure the compound has been stored correctly and prepare fresh stock solutions in a suitable solvent like DMSO. |
| Off-Target Effects (Serotonin Receptors) | Although selective, at higher concentrations L-694,247 may activate other 5-HT receptors, notably 5-HT1A. Review the concentrations being used in your experiment. Consider using a selective antagonist for other 5-HT receptors to confirm the effect is mediated by 5-HT1D/1B. |
| Off-Target Effects (Other Receptor Classes) | While a broad off-target profile for L-694,247 is not extensively published, structurally related compounds (triptans) have a generally good safety profile but can have rare off-target effects. If your experimental system expresses a wide range of receptors, consider the possibility of unforeseen interactions. A broader literature search on the off-target effects of triptans may provide clues. |
| Assay Artifacts | Review your assay protocol for potential sources of error. For adenylyl cyclase assays, for example, the method of terminating the reaction (e.g., boiling) can sometimes produce artifacts. Ensure appropriate controls are in place. |
| Cell Line or Tissue Preparation Variability | The expression levels of 5-HT1D/1B receptors can vary between cell passages or tissue preparations. Ensure consistent cell culture conditions and perform quality control on your biological materials. |
Problem 2: Unexpected cardiovascular effects in in vivo models.
| Possible Cause | Troubleshooting Steps |
| On-Target 5-HT1B Receptor Activation | The 5-HT1B receptor is known to mediate vasoconstriction. The observed cardiovascular effects may be a direct result of the on-target activity of L-694,247. This is a known class effect of triptans. |
| Dose and Route of Administration | High doses or rapid intravenous administration can exacerbate cardiovascular responses. Consider performing a dose-response study to find the minimum effective dose. Alternative routes of administration that result in slower absorption may also mitigate these effects. |
| Species Differences | The distribution and pharmacology of 5-HT receptors can differ between species. Ensure that the in vivo model you are using is appropriate and that the effects of 5-HT1D/1B activation in that species are well-characterized. |
Data Presentation
Table 1: Selectivity Profile of L-694,247 at Serotonin Receptors
| Receptor Subtype | Binding Affinity (pIC50) |
| 5-HT1D | 10.03[1][2] |
| 5-HT1B | 9.08[1] |
| 5-HT1A | 8.64[1][2] |
| 5-HT2 | 6.50[1] |
| 5-HT1C | 6.42[1][2] |
| 5-HT1E | 5.66[1][2] |
| 5-HT3 | Inactive[1] |
Table 2: Functional Potency of L-694,247 in in vitro Assays
| Functional Assay | Potency (pEC50) |
| Inhibition of forskolin-stimulated adenylyl cyclase (guinea-pig substantia nigra) | 9.1[1] |
| Inhibition of K+-evoked [3H]-5-HT release (guinea-pig frontal cortex) | 9.4[1] |
Experimental Protocols
1. Radioligand Binding Assay (Competitive Inhibition)
-
Objective: To determine the binding affinity (Ki) of L-694,247 for a specific receptor.
-
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand specific for the receptor (e.g., [3H]-5-HT).
-
L-694,247 stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of L-694,247.
-
In a 96-well plate, add the cell membranes/homogenate, a fixed concentration of the radioligand, and varying concentrations of L-694,247.
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled ligand).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of L-694,247 and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
2. Adenylyl Cyclase Inhibition Assay
-
Objective: To measure the functional potency of L-694,247 in inhibiting adenylyl cyclase activity.
-
Materials:
-
Cell membranes expressing Gi-coupled receptors (e.g., 5-HT1D).
-
L-694,247 stock solution.
-
Forskolin (an adenylyl cyclase activator).
-
ATP (substrate for adenylyl cyclase).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.5).
-
cAMP detection kit (e.g., ELISA, HTRF).
-
-
Procedure:
-
Prepare serial dilutions of L-694,247.
-
In a 96-well plate, add the cell membranes, a fixed concentration of forskolin, ATP, and varying concentrations of L-694,247.
-
Include control wells with no forskolin (basal activity) and forskolin alone (stimulated activity).
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Terminate the reaction according to the cAMP detection kit manufacturer's instructions (e.g., by adding a lysis buffer).
-
Measure the amount of cAMP produced in each well using the detection kit.
-
Plot the inhibition of forskolin-stimulated cAMP production against the concentration of L-694,247 to determine the IC50/EC50 value.
-
Visualizations
References
L-694,247 stability and storage conditions for long-term research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of L-694,247, a potent and selective 5-HT1D/1B receptor agonist. Adherence to these guidelines is crucial for ensuring the integrity and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving L-694,247?
A1: L-694,247 is soluble in dimethyl sulfoxide (DMSO) up to 100 mM.[1] For aqueous buffers, it is advisable to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous medium.
Q2: How should I store the solid compound for long-term research?
A2: The solid form of L-694,247 should be stored under desiccating conditions at +4°C.[1] Under these conditions, the product can be stored for up to 12 months.[1]
Q3: What are the best practices for storing L-694,247 in solution?
A3: Once dissolved, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C and are generally usable for up to one month. For optimal results, solutions should be prepared fresh on the day of use.
Q4: Is L-694,247 sensitive to light?
Q5: What are the potential signs of degradation of L-694,247?
A5: Visual indicators of degradation can include a change in color or the appearance of particulate matter in the solid or solution. However, chemical degradation may not always be visually apparent. If there are concerns about the stability of the compound, it is recommended to use analytical techniques such as HPLC to assess its purity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Degradation of L-694,247 due to improper storage. | Verify that the compound has been stored according to the recommended conditions (+4°C, desiccated for solid; -20°C for stock solutions). If in doubt, use a fresh vial of the compound. |
| Inaccurate concentration of the working solution. | Ensure accurate weighing of the solid and precise dilution of the stock solution. Use calibrated equipment. | |
| Precipitation of the compound in aqueous buffer | Low solubility of L-694,247 in the aqueous buffer. | The final concentration of DMSO in the aqueous solution should be optimized to maintain solubility. It is recommended to keep the final DMSO concentration as low as possible while ensuring the compound remains in solution. Sonication may aid in dissolution. |
| Difficulty dissolving the solid compound | The compound may have absorbed moisture. | Ensure the vial is brought to room temperature before opening to prevent condensation. If moisture absorption is suspected, drying the compound under a vacuum may be attempted, though using a fresh, properly stored vial is preferable. |
Stability and Storage Conditions
The following tables summarize the recommended storage conditions for L-694,247 in both solid and solution forms.
Table 1: Storage Conditions for Solid L-694,247
| Parameter | Condition | Duration |
| Temperature | +4°C | Up to 12 months[1] |
| Atmosphere | Desiccated | Up to 12 months[1] |
| Light | Protect from light | Recommended for long-term storage |
Table 2: Storage Conditions for L-694,247 Solutions
| Solvent | Temperature | Duration |
| DMSO (Stock Solution) | -20°C | Up to 1 month |
| Aqueous Buffers (Working Solution) | 2-8°C | For same-day use is recommended |
Experimental Protocols
While specific, detailed stability-indicating assay protocols for L-694,247 are not publicly available, a general approach using High-Performance Liquid Chromatography (HPLC) can be employed to assess the purity and stability of the compound over time.
General HPLC Method for Purity Assessment:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is a common starting point for similar molecules. The gradient can be optimized to achieve good separation of the parent compound from any potential impurities or degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where L-694,247 has maximum absorbance (this would need to be determined experimentally, but a range of 220-280 nm is a typical starting point for aromatic compounds).
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of L-694,247 of known concentration.
-
Inject the standard solution to determine the retention time and peak area of the intact compound.
-
Inject the sample to be analyzed.
-
The purity can be estimated by comparing the peak area of L-694,247 to the total peak area of all detected components.
-
Signaling Pathway and Experimental Workflow
L-694,247 Signaling Pathway
L-694,247 is a potent agonist for the 5-HT1D and 5-HT1B serotonin receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation, inhibit the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
Caption: L-694,247 signaling pathway via 5-HT1D/1B receptor activation.
Experimental Workflow for Stability Testing
The following diagram illustrates a general workflow for assessing the stability of L-694,247 under various stress conditions.
Caption: General experimental workflow for L-694,247 stability testing.
References
Interpreting unexpected results from L-694,247 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-694,247 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-694,247 and what is its primary mechanism of action?
A1: L-694,247 is a potent and selective agonist for the serotonin 5-HT1D receptor.[1][2] It also exhibits high affinity for the 5-HT1B receptor.[1] The primary mechanism of action for 5-HT1D receptors involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3]
Q2: What are the expected outcomes of L-694,247 treatment in a functional assay?
A2: In a typical functional assay, such as a forskolin-stimulated adenylyl cyclase activity assay, L-694,247 is expected to cause a concentration-dependent decrease in cAMP production.[1] Another expected outcome is the inhibition of potassium-evoked release of neurotransmitters, such as serotonin, from brain tissue preparations.[1]
Q3: At what concentrations should I use L-694,247?
A3: The appropriate concentration of L-694,247 will depend on the specific experimental system and the expression level of the 5-HT1D receptor. However, based on its high potency, with a pEC50 of around 9.1 in adenylyl cyclase assays, concentrations in the low nanomolar to micromolar range are typically effective.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
Q4: What is the selectivity profile of L-694,247 against other serotonin receptors?
A4: L-694,247 is highly selective for the 5-HT1D receptor. However, it also has high affinity for the 5-HT1B receptor. Its affinity for other serotonin receptor subtypes, such as 5-HT1A, 5-HT1C, 5-HT2, and 5-HT1E, is significantly lower.[1][2] It is essentially inactive at the 5-HT3 receptor.[1] For detailed binding affinities, please refer to the data tables below.
Troubleshooting Guide
Issue 1: No observable effect or a weaker than expected response after L-694,247 treatment.
| Possible Cause | Troubleshooting Step |
| Degradation of L-694,247 | Ensure proper storage of L-694,247, typically desiccated at +4°C for long-term storage. Prepare fresh solutions for each experiment. |
| Low receptor expression | Verify the expression of the 5-HT1D receptor in your experimental system (e.g., cell line, tissue) using techniques like Western blotting, qPCR, or radioligand binding. |
| Incorrect assay conditions | Optimize assay parameters such as incubation time, temperature, and cell density. Ensure that the assay buffer composition is appropriate. |
| Ligand depletion | At high receptor concentrations or low ligand concentrations, the free concentration of L-694,247 may be significantly reduced. Consider using higher concentrations of the ligand or reducing the receptor concentration. |
Issue 2: The observed effect is not consistent with the inhibition of adenylyl cyclase.
| Possible Cause | Troubleshooting Step |
| Activation of alternative signaling pathways | 5-HT1D receptors have been reported to couple to other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.[4] Investigate the activation of other potential downstream effectors. |
| Biased agonism | L-694,247 might act as a biased agonist, preferentially activating one signaling pathway over another (e.g., β-arrestin pathway instead of G-protein pathway).[5] This can be investigated using specific assays for different signaling branches. |
| Unproductive receptor-G protein complex formation | It has been shown that agonist-induced receptor-G protein association does not always lead to G protein activation.[6] This can result in an apparent lack of a functional response despite ligand binding. |
Issue 3: Off-target effects are suspected.
| Possible Cause | Troubleshooting Step |
| Activation of 5-HT1B receptors | L-694,247 has high affinity for the 5-HT1B receptor.[1] If your system expresses this receptor, the observed effects could be a combination of 5-HT1D and 5-HT1B activation. Use a selective 5-HT1B antagonist to dissect the individual contributions. |
| Activation of other 5-HT receptors at high concentrations | Although less potent, L-694,247 can interact with other 5-HT receptors (e.g., 5-HT1A) at higher micromolar concentrations.[1][2] Perform dose-response curves and compare the potency with known values for different receptors. |
| Non-specific drug effects | At very high concentrations, drugs can have non-specific effects on cellular processes. Ensure that the observed effect is receptor-mediated by using a selective 5-HT1D antagonist. |
Data Presentation
Table 1: Binding Affinity of L-694,247 and Sumatriptan at Various Serotonin Receptor Subtypes
| Receptor Subtype | L-694,247 pIC50 | Sumatriptan pIC50 |
| 5-HT1D | 10.03[1][2] | 8.22[1] |
| 5-HT1B | 9.08[1] | 5.94[1] |
| 5-HT1A | 8.64[1][2] | 6.14[1] |
| 5-HT1C | 6.42[1][2] | 5.0[1] |
| 5-HT2 | 6.50[1] | < 5.0[1] |
| 5-HT1E | 5.66[1][2] | 5.64[1] |
| 5-HT3 | Inactive[1] | Inactive[1] |
Table 2: Functional Potency of L-694,247 and Sumatriptan in 5-HT1D Receptor-Mediated Functional Assays
| Functional Assay | L-694,247 pEC50 | Sumatriptan pEC50 |
| Inhibition of forskolin-stimulated adenylyl cyclase in guinea-pig substantia nigra | 9.1[1] | 6.2[1] |
| Inhibition of K+-evoked [3H]-5-HT release from guinea-pig frontal cortex slices | 9.4[1] | 6.5[1] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of L-694,247 for the 5-HT1D receptor.
Materials:
-
Cell membranes expressing the 5-HT1D receptor
-
Radiolabeled ligand (e.g., [3H]-GR125743)
-
Unlabeled L-694,247
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Methodology:
-
Prepare a series of dilutions of unlabeled L-694,247.
-
In a microplate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled L-694,247.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data using a non-linear regression analysis to determine the IC50 value, which can then be converted to a Ki value.
Adenylyl Cyclase Activity Assay
Objective: To measure the functional effect of L-694,247 on adenylyl cyclase activity.
Materials:
-
Cells or cell membranes expressing the 5-HT1D receptor
-
L-694,247
-
Forskolin (an adenylyl cyclase activator)
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
ATP
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based)
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of L-694,247 for a specified time (e.g., 15 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to activate adenylyl cyclase and induce cAMP production.
-
Incubate for a defined period (e.g., 10-15 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the L-694,247 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Caption: Canonical 5-HT1D Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Experimental Workflow for Adenylyl Cyclase Assay.
References
- 1. L-694,247: a potent 5-HT1D receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Addressing tachyphylaxis with repeated L-694,247 administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis with repeated administration of L-694,247, a potent 5-HT1D receptor agonist.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished response to L-694,247 in our cell-based assays after repeated applications. What is the likely cause?
A1: The phenomenon you are observing is likely tachyphylaxis, a rapid decrease in response to a drug following repeated administration. For G protein-coupled receptor (GPCR) agonists like L-694,247, this is a common occurrence. The primary mechanisms include receptor desensitization and internalization, which reduce the number of functional receptors on the cell surface available to bind to the agonist.
Q2: What is the underlying mechanism of L-694,247-induced tachyphylaxis?
A2: L-694,247 is a potent agonist for the 5-HT1D receptor, which is a Gi/o-coupled GPCR. The mechanism of tachyphylaxis for L-694,247 is consistent with the canonical pathway of GPCR desensitization:
-
Receptor Phosphorylation: Upon binding of L-694,247, G protein-coupled receptor kinases (GRKs) are recruited to the activated receptor and phosphorylate serine and threonine residues on its intracellular domains.
-
β-Arrestin Recruitment: This phosphorylation increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders the coupling of the receptor to its G protein, effectively uncoupling it from downstream signaling pathways (e.g., inhibition of adenylyl cyclase).
-
Receptor Internalization: β-arrestin also acts as an adaptor protein, recruiting components of the endocytic machinery (like clathrin) to promote the internalization of the receptor into endosomes. This removes the receptor from the cell surface, further contributing to the diminished response.
-
Receptor Fate: Once internalized, the receptor can either be dephosphorylated and recycled back to the cell membrane, restoring sensitivity, or it can be targeted for degradation in lysosomes, leading to a longer-term downregulation of receptor numbers.
Q3: How quickly can we expect to see tachyphylaxis with L-694,247?
A3: Tachyphylaxis to potent GPCR agonists can occur rapidly, often within minutes to hours of continuous or repeated exposure. Studies on other potent 5-HT receptor agonists have shown significant desensitization after a single initial dose, with a reduced response to a second dose administered within 1 to 1.5 hours. The exact onset and duration will depend on the experimental system (cell type, receptor expression levels) and the concentration and duration of L-694,247 administration.
Q4: Is the observed tachyphylaxis reversible?
A4: In most cases, agonist-induced tachyphylaxis is reversible. The recovery of response depends on the trafficking of the internalized receptors. If the receptors are predominantly recycled back to the cell surface, the response can be restored after a "washout" period where the agonist is removed. The time required for resensitization can vary from minutes to hours. However, prolonged or high-concentration exposure to L-694,247 may lead to receptor downregulation (degradation), which would require new receptor synthesis for the response to be fully restored, a process that can take significantly longer.
Q5: We are using L-694,247 in an in vivo model and see a reduced effect with subsequent doses. How can we mitigate this?
A5: Mitigating tachyphylaxis in in vivo studies can be challenging. Here are a few strategies:
-
Spaced Dosing Intervals: Allow sufficient time between doses for receptor resensitization. The optimal interval will need to be determined empirically for your specific model and endpoint.
-
"Drug Holidays": For longer-term studies, intermittent dosing with drug-free periods can help to restore receptor sensitivity.
-
Use of a Lower Effective Dose: Using the lowest possible dose of L-694,247 that elicits the desired effect may slow the rate of desensitization.
-
Consideration of Receptor Reserve: The degree of tachyphylaxis can be influenced by the receptor reserve in the tissue. Tissues with a high receptor reserve may show less tachyphylaxis.
Troubleshooting Guides
Problem 1: Inconsistent or rapidly diminishing responses in adenylyl cyclase inhibition assays.
| Possible Cause | Troubleshooting Step |
| Rapid Receptor Desensitization | Reduce the pre-incubation time with L-694,247. Perform a time-course experiment to determine the optimal stimulation time before significant desensitization occurs. |
| Receptor Internalization | After an initial stimulation, wash the cells thoroughly and allow for a recovery period (e.g., 30-60 minutes) in agonist-free media before re-stimulation to see if the response is restored. |
| Cell Culture Conditions | Ensure consistent cell passage number and confluency, as receptor expression levels can vary. Serum starvation prior to the assay can sometimes improve consistency. |
| Reagent Quality | Verify the concentration and purity of your L-694,247 stock. Ensure the forskolin (or other adenylyl cyclase activator) is fresh and active. |
Problem 2: High background or low signal-to-noise in β-arrestin recruitment assays.
| Possible Cause | Troubleshooting Step |
| Suboptimal Assay Window | Optimize the concentration of L-694,247. A full dose-response curve should be generated to identify the EC80-EC100 for maximal recruitment without causing excessive receptor downregulation during the assay. |
| Cell Line Issues | Ensure the stable expression of both the receptor and the β-arrestin fusion proteins. High basal signal may indicate constitutive receptor activity or overexpression artifacts. |
| Incorrect Assay Timing | The kinetics of β-arrestin recruitment can vary. Perform a time-course experiment to identify the peak recruitment time after agonist addition. |
| Reagent and Plate Issues | Use appropriate plates (e.g., low-binding, white plates for luminescence assays). Ensure proper mixing of reagents and consistent incubation temperatures. |
Quantitative Data Summary
The following tables summarize key binding and functional parameters for L-694,247 and comparative compounds. While direct quantitative data on L-694,247-induced tachyphylaxis is limited, the high potency and efficacy suggest a strong potential for receptor desensitization.
Table 1: L-694,247 Receptor Binding and Functional Potency
| Receptor Subtype | Binding Affinity (pIC50) | Functional Potency (pEC50) | Functional Assay |
| 5-HT1D | 10.03 | 9.1 | Inhibition of forskolin-stimulated adenylyl cyclase |
| 9.4 | Inhibition of K+-evoked [3H]-5-HT release | ||
| 5-HT1B | 9.08 | - | - |
| 5-HT1A | 8.64 | - | - |
| 5-HT1C | 6.42 | - | - |
| 5-HT2 | 6.50 | - | - |
| 5-HT1E | 5.66 | - | - |
| 5-HT3 | Inactive | - | - |
Table 2: Comparative Functional Efficacy of 5-HT1D Agonists in Human Coronary Artery
| Agonist | Potency (EC50) | Maximal Contraction (Emax) |
| 5-HT | High | High |
| Sumatriptan | Moderate | Moderate |
| L-741,519 | High | Low |
| Rizatriptan | Low | Low |
Note: This table illustrates that different 5-HT1D agonists can have varying efficacies, which can influence the degree of receptor activation and subsequent desensitization. L-694,247 is known to have high efficacy, similar to 5-HT.
Experimental Protocols
Protocol 1: Assessing Tachyphylaxis using a Cyclic AMP (cAMP) Accumulation Assay
This protocol is designed to quantify the desensitization of the 5-HT1D receptor's ability to inhibit adenylyl cyclase upon repeated exposure to L-694,247.
-
Cell Culture: Plate cells expressing the 5-HT1D receptor (e.g., HEK293 or CHO cells) in a 96-well plate and grow to 80-90% confluency.
-
Initial Stimulation (Desensitization):
-
Replace the culture medium with serum-free medium containing the desired concentration of L-694,247 (e.g., EC100) or vehicle.
-
Incubate for a set period (e.g., 30 minutes) to induce desensitization.
-
-
Washout:
-
Gently aspirate the medium and wash the cells three times with pre-warmed, serum-free medium to remove the agonist.
-
-
Recovery (Optional):
-
Incubate the cells in agonist-free medium for a defined recovery period (e.g., 0, 15, 30, 60 minutes) to assess resensitization.
-
-
Re-stimulation and cAMP Measurement:
-
Treat the cells with a cAMP assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
-
Add a fixed concentration of an adenylyl cyclase activator (e.g., 10 µM Forskolin) along with either vehicle or a challenge dose of L-694,247 (e.g., EC50).
-
Incubate for 15-20 minutes.
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP levels for each condition.
-
Compare the inhibitory effect of the L-694,247 challenge in cells pre-treated with L-694,247 versus those pre-treated with vehicle. A reduced inhibition indicates tachyphylaxis.
-
Protocol 2: Measuring Receptor Internalization via Cell Surface Biotinylation
This protocol quantifies the amount of 5-HT1D receptor on the cell surface following agonist treatment.
-
Cell Culture and Treatment:
-
Plate 5-HT1D expressing cells in 6-well plates.
-
Treat cells with L-694,247 (e.g., 1 µM) or vehicle for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Cell Surface Biotinylation:
-
Place the plates on ice and wash twice with ice-cold PBS.
-
Incubate the cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in PBS for 30 minutes on ice with gentle rocking.
-
Quench the reaction by washing with a quenching buffer (e.g., PBS containing 100 mM glycine).
-
-
Cell Lysis:
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Streptavidin Pulldown:
-
Incubate the clarified lysate with streptavidin-agarose beads overnight at 4°C to capture biotinylated (cell surface) proteins.
-
-
Elution and Western Blotting:
-
Wash the beads extensively to remove non-biotinylated proteins.
-
Elute the biotinylated proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody specific for the 5-HT1D receptor.
-
-
Data Analysis:
-
Quantify the band intensity for the 5-HT1D receptor in each lane. A decrease in the band intensity in the L-694,247-treated samples compared to the vehicle control indicates receptor internalization.
-
Visualizations
Caption: Signaling pathway of L-694,247-induced 5-HT1D receptor desensitization.
Caption: Experimental workflow for quantifying tachyphylaxis using a cAMP assay.
Caption: Logical flowchart for troubleshooting diminished L-694,247 responses.
L-694,247 cross-reactivity with other serotonin receptor subtypes
This technical support guide provides detailed information on the serotonin receptor cross-reactivity of L-694,247, addressing common questions encountered during experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary receptor target for L-694,247 and what is its binding affinity?
L-694,247 is a potent 5-HT1D receptor agonist.[1][2] It exhibits very high affinity for the 5-HT1D receptor subtype, with a reported pIC50 of 10.03, which corresponds to an IC50 value of approximately 0.093 nM.[1][3]
Q2: How selective is L-694,247 for the 5-HT1D receptor over other serotonin receptor subtypes?
L-694,247 demonstrates high potency at both the 5-HT1D and 5-HT1B receptors, making it a valuable tool for studying the combined physiological roles of these receptors.[1] It retains good selectivity against other 5-HT receptor subtypes. For instance, its affinity for the 5-HT1A receptor is high (pIC50 = 8.64), but it shows significantly lower affinity for the 5-HT2, 5-HT1C (now 5-HT2C), and 5-HT1E binding sites.[1][3] The compound is reported to be essentially inactive at the 5-HT3 recognition site.[1][3]
Troubleshooting & Experimental Guides
Issue: My experimental results suggest off-target effects. What is the known cross-reactivity profile of L-694,247?
To troubleshoot potential off-target effects, it is crucial to consider the full binding affinity profile of L-694,247. The compound binds with high affinity to several 5-HT receptor subtypes beyond 5-HT1D.
Data Summary: L-694,247 Binding Affinity & Functional Potency
The following tables summarize the binding affinities (pIC50/IC50) and functional potencies (pEC50/EC50) of L-694,247 across various serotonin receptor subtypes.
Table 1: Binding Affinity of L-694,247 at 5-HT Receptor Subtypes
| Receptor Subtype | pIC50 | IC50 (nM) | Selectivity vs. 5-HT1D (fold) |
| 5-HT1D | 10.03[1][2] | ~ 0.093 | 1 |
| 5-HT1B | 9.08[1][3] | ~ 0.83 | 9 |
| 5-HT1A | 8.64[1][2] | ~ 2.29 | 25 |
| 5-HT2 | 6.50[1][3] | ~ 316 | 3,400 |
| 5-HT1C (5-HT2C) | 6.42[1][2] | ~ 380 | 4,088 |
| 5-HT1E | 5.66[1][2] | ~ 2,188 | 23,527 |
| 5-HT3 | Inactive[1][3] | - | - |
Table 2: Functional Activity of L-694,247 at 5-HT1D Receptors
| Functional Assay | pEC50 | EC50 (nM) |
| Inhibition of forskolin-stimulated adenylyl cyclase[1] | 9.1 | ~ 0.79 |
| Inhibition of K+-evoked [3H]-5-HT release[1] | 9.4 | ~ 0.40 |
Experimental Protocols
Protocol 1: Radioligand Binding Assays for Cross-Reactivity Profiling
This method is used to determine the binding affinity (Ki or IC50) of a test compound (L-694,247) for various receptor subtypes by measuring its ability to displace a specific radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the specific 5-HT receptor subtype of interest.
-
Incubation: Incubate the membrane preparations with a specific radioligand (e.g., [3H]-5-HT) and varying concentrations of the unlabeled test compound (L-694,247).
-
Separation: After reaching equilibrium, separate the bound from unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific radioligand binding.
References
Validating L-694,247 activity in a new experimental setup
This technical support center provides guidance for researchers validating the activity of L-694,247, a potent 5-HT1D/5-HT1B receptor agonist, in new experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is L-694,247 and what is its primary mechanism of action?
L-694,247 is a potent and selective full agonist for the serotonin 5-HT1D and 5-HT1B receptors.[1][2][3] Its mechanism of action involves binding to these G protein-coupled receptors (GPCRs), which are coupled to the inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] Additionally, it can inhibit the release of neurotransmitters like serotonin.[1][5]
Q2: What are the binding affinities of L-694,247 for various serotonin receptors?
L-694,247 displays high affinity for the 5-HT1D and 5-HT1B receptors.[1][6] The binding profile is summarized in the table below.
Q3: In which experimental models has the activity of L-694,247 been validated?
The activity of L-694,247 has been demonstrated in several in vitro and in vivo models, including:
-
Radioligand binding assays using cell membranes expressing 5-HT receptors.[7]
-
Functional assays measuring the inhibition of forskolin-stimulated adenylyl cyclase in guinea-pig substantia nigra.[1]
-
Neurotransmitter release assays monitoring the inhibition of K+-evoked [3H]-5-HT release from guinea-pig frontal cortex slices.[1]
-
In vivo studies in rats, where it has been shown to inhibit water intake.[2]
Q4: What are the key signaling pathways activated by L-694,247?
As an agonist of 5-HT1D/1B receptors, L-694,247 primarily activates the Gi signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP.[1][4] There is also evidence suggesting that 5-HT1B/1D receptors can couple to the mitogen-activated protein kinase (MAPK) pathway.[4]
Data Presentation
Table 1: Binding Affinity (pIC50) of L-694,247 and Sumatriptan at Various Serotonin Receptors
| Receptor | L-694,247 pIC50 | Sumatriptan pIC50 |
| 5-HT1D | 10.03[1][8] | 8.22[1] |
| 5-HT1B | 9.08[1][3] | 5.94[1] |
| 5-HT1A | 8.64[1][8] | 6.14[1] |
| 5-HT1C | 6.42[1][8] | 5.0[1] |
| 5-HT2 | 6.50[1] | < 5.0[1] |
| 5-HT1E | 5.66[1][8] | 5.64[1] |
| 5-HT3 | Inactive[1] | Inactive[1] |
Table 2: Functional Potency (pEC50) of L-694,247 in Functional Assays
| Assay | L-694,247 pEC50 | Sumatriptan pEC50 |
| Inhibition of forskolin-stimulated adenylyl cyclase (guinea-pig substantia nigra) | 9.1[1] | 6.2[1] |
| Inhibition of K+-evoked [3H]-5-HT release (guinea-pig frontal cortex) | 9.4[1] | 6.5[1] |
Experimental Protocols
Radioligand Binding Assay
This protocol is adapted from general radioligand binding assay procedures and specific information regarding L-694,247.[7][9][10][11]
Objective: To determine the binding affinity of L-694,247 for the 5-HT1D receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT1D receptor.
-
[3H]L-694,247 (Radioligand)
-
Unlabeled L-694,247
-
Serotonin (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Scintillation fluid
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Thaw the membrane preparation on ice and resuspend in assay buffer to the desired concentration.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]L-694,247, and 150 µL of membrane preparation.
-
Non-specific Binding: 50 µL of 10 µM serotonin, 50 µL of [3H]L-694,247, and 150 µL of membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of unlabeled L-694,247, 50 µL of [3H]L-694,247, and 150 µL of membrane preparation.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using non-linear regression to determine the IC50, which can then be converted to the Ki value.
Functional Assay: Inhibition of Adenylyl Cyclase
This protocol is based on the functional assay described for L-694,247.[1]
Objective: To measure the functional potency of L-694,247 in inhibiting adenylyl cyclase activity.
Materials:
-
Guinea-pig substantia nigra membrane homogenate
-
L-694,247
-
Forskolin
-
ATP
-
cAMP standard
-
cAMP assay kit (e.g., ELISA or radioimmunoassay)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, 1 mM isobutylmethylxanthine (IBMX), and 0.1% BSA.
Procedure:
-
Prepare the substantia nigra membrane homogenate.
-
In test tubes, pre-incubate the membrane homogenate (50-100 µg of protein) with varying concentrations of L-694,247 for 15 minutes at 30°C.
-
Initiate the adenylyl cyclase reaction by adding 1 µM forskolin and 1 mM ATP.
-
Incubate for 10 minutes at 30°C.
-
Terminate the reaction by boiling for 3 minutes.
-
Centrifuge the tubes to pellet the membranes.
-
Collect the supernatant and measure the cAMP concentration using a commercial cAMP assay kit.
-
Generate a dose-response curve and calculate the pEC50 value for L-694,247.
Troubleshooting Guides
Problem 1: High non-specific binding in the radioligand binding assay.
| Possible Cause | Troubleshooting Step |
| Radioligand concentration is too high. | Optimize the radioligand concentration. It should ideally be at or below the Kd value. |
| Insufficient washing. | Increase the number of washes or the volume of wash buffer. Ensure the wash buffer is ice-cold. |
| Inadequate blocking of non-specific sites. | Ensure filters are properly pre-soaked in PEI. Consider adding BSA to the assay buffer. |
| Radioligand is sticking to the filters or plate. | Test different types of filters. Pre-treating plates with a blocking agent may help. |
Problem 2: No or low signal in the functional adenylyl cyclase assay.
| Possible Cause | Troubleshooting Step |
| Inactive enzyme in the membrane preparation. | Prepare fresh membrane homogenate. Ensure proper storage at -80°C. Avoid repeated freeze-thaw cycles. |
| Degraded forskolin or ATP. | Use fresh stocks of forskolin and ATP. |
| Insufficient incubation time or incorrect temperature. | Optimize the incubation time and temperature for the adenylyl cyclase reaction. |
| Problem with the cAMP detection kit. | Check the expiration date of the kit and run the provided standards to ensure it is working correctly. |
Problem 3: High variability between replicate wells/tubes.
| Possible Cause | Troubleshooting Step |
| Inaccurate pipetting. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Inhomogeneous membrane suspension. | Vortex the membrane suspension before each pipetting step. |
| Uneven temperature across the incubation plate. | Ensure the incubator provides uniform temperature distribution. |
| Edge effects in 96-well plates. | Avoid using the outer wells of the plate or fill them with buffer. |
Visualizations
Caption: Signaling pathway of L-694,247 via the 5-HT1D receptor.
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. L-694,247: a potent 5-HT1D receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-694247 - Wikipedia [en.wikipedia.org]
- 3. L-694,247, 5-HT1D/5-HT1B receptor agonist (CAS 137403-12-4) | Abcam [abcam.com]
- 4. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are 5-HT1D receptor modulators and how do they work? [synapse.patsnap.com]
- 6. L-694,247: a potent 5-HT1D receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [3H]L-694,247 labels the 5-HT1D beta receptor in pig caudate membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
Overcoming challenges in L-694,247 delivery for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of L-694,247, a potent and selective 5-HT1D/5-HT1B receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is L-694,247 and what are its key properties?
L-694,247 is a highly potent and selective agonist for the 5-HT1D and 5-HT1B serotonin receptors.[1] It is a synthetic compound with a molecular weight of 411.48 g/mol . Due to its high affinity for these receptors, it is a valuable tool for investigating their physiological roles.[1]
Q2: What are the main challenges in the in vivo delivery of L-694,247?
The primary challenge in the in vivo delivery of L-694,247 stems from its physicochemical properties, particularly its poor aqueous solubility. While soluble in organic solvents like DMSO, its limited solubility in aqueous-based physiological systems can lead to precipitation upon injection, resulting in low bioavailability and inconsistent experimental outcomes.
Q3: How can I improve the aqueous solubility of L-694,247 for my in vivo experiments?
Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like L-694,247. These include the use of co-solvents, surfactants, and complexing agents such as cyclodextrins. The choice of strategy will depend on the intended route of administration and the specific requirements of the study.
Troubleshooting Guides
Issue 1: Precipitation of L-694,247 upon dilution of DMSO stock solution in aqueous buffer.
-
Cause: L-694,247 is known to be soluble in DMSO, but its aqueous solubility is low. When a concentrated DMSO stock is diluted into an aqueous vehicle, the drug may crash out of solution.
-
Solution:
-
Optimize the Co-solvent System: Instead of diluting directly into a purely aqueous buffer, use a vehicle containing a mixture of a biocompatible organic co-solvent and water.
-
Utilize Surfactants: The addition of a small amount of a biocompatible surfactant can help to maintain the drug in a micellar suspension.
-
Employ Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.
-
Issue 2: Inconsistent results and high variability between animals in efficacy studies.
-
Cause: This can be a direct consequence of poor drug formulation and delivery. If the drug is not fully dissolved or is unstable in the vehicle, the actual dose administered to each animal can vary significantly.
-
Solution:
-
Ensure Complete Solubilization: Visually inspect your final formulation for any signs of precipitation. If necessary, gently warm the solution or use sonication to aid dissolution.
-
Prepare Fresh Formulations: To minimize the risk of degradation or precipitation over time, prepare the dosing solution fresh before each experiment.
-
Validate Formulation Stability: If the formulation needs to be stored, conduct a preliminary stability study to ensure the drug remains in solution and does not degrade under the storage conditions.
-
Issue 3: Suspected low brain penetration of L-694,247 in central nervous system (CNS) studies.
-
Cause: While L-694,247 is designed to act on 5-HT receptors that are present in the CNS, its ability to cross the blood-brain barrier (BBB) may be limited. The general class of 5-HT1B/1D agonists, known as triptans, exhibit variable CNS penetration.
-
Solution:
-
Direct CNS Administration: For proof-of-concept studies, consider direct administration routes such as intracerebroventricular (ICV) injection to bypass the BBB. One study noted that intraventricular injection of L-694,247 in rats inhibited water intake.
-
Formulation to Enhance CNS Delivery: While more advanced, strategies like the use of nanocarriers or chemical modification of the compound could be explored to improve BBB penetration.
-
Measure Brain-to-Plasma Ratio: To quantify CNS penetration, perform pharmacokinetic studies that measure the concentration of L-694,247 in both brain tissue and plasma at various time points after administration.
-
Quantitative Data Summary
Table 1: Physicochemical and Receptor Binding Properties of L-694,247
| Property | Value | Reference |
| Molecular Weight | 411.48 g/mol | |
| Solubility | Soluble in DMSO to 100 mM | |
| 5-HT1D Receptor Affinity (pIC50) | 10.03 | [1] |
| 5-HT1B Receptor Affinity (pIC50) | 9.08 | [1] |
| 5-HT1A Receptor Affinity (pIC50) | 8.64 | [1] |
| 5-HT1C Receptor Affinity (pIC50) | 6.42 | [1] |
| 5-HT2 Receptor Affinity (pIC50) | 6.50 | [1] |
| 5-HT1E Receptor Affinity (pIC50) | 5.66 | [1] |
Table 2: Example Vehicle Formulations for In Vivo Delivery of Poorly Soluble Compounds
| Formulation Component | Purpose | Example Excipients |
| Primary Solvent | Dissolve the compound | DMSO, Ethanol, PEG 400 |
| Co-solvent | Improve aqueous compatibility | Propylene glycol, Glycerol |
| Surfactant | Enhance solubility and stability | Tween® 80, Cremophor® EL |
| Aqueous Vehicle | Dilute to final concentration | Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS) |
Experimental Protocols
Protocol 1: Preparation of an Intravenous (IV) Formulation of L-694,247
This protocol provides a general guideline. The final concentrations and ratios should be optimized for your specific experimental needs.
-
Prepare Stock Solution: Dissolve L-694,247 in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Prepare Co-solvent/Surfactant Mixture: In a separate sterile tube, prepare a mixture of a co-solvent and a surfactant. A common starting point is a 1:1 ratio of PEG 400 and Tween® 80.
-
Initial Dilution: Slowly add the required volume of the L-694,247 DMSO stock solution to the co-solvent/surfactant mixture while vortexing gently.
-
Final Dilution: Add the aqueous vehicle (e.g., sterile saline) dropwise to the mixture while continuously vortexing to reach the final desired concentration. The final concentration of DMSO should ideally be below 5% of the total volume to minimize toxicity.
-
Final Formulation Check: Inspect the final solution for any signs of precipitation. If the solution is not clear, it may require further optimization of the vehicle components.
Visualizations
Caption: Signaling pathway of L-694,247 via 5-HT1D/1B receptors.
Caption: General experimental workflow for in vivo studies with L-694,247.
References
Validation & Comparative
L-694,247 Demonstrates Superior Binding Affinity for the 5-HT1D Receptor Compared to Sumatriptan
A comprehensive analysis of experimental data reveals that L-694,247, a novel 5-hydroxytryptamine (5-HT) receptor agonist, exhibits a significantly higher binding affinity for the 5-HT1D receptor than the established anti-migraine agent, sumatriptan. This heightened affinity translates to greater potency in functional assays, highlighting its potential as a valuable tool for investigating the physiological roles of the 5-HT1D receptor.
L-694,247 shows a remarkably high affinity for the 5-HT1D binding site, with a pIC50 of 10.03.[1] In contrast, sumatriptan displays a lower affinity with a pIC50 value of 8.22 at the same receptor.[1] The pIC50 value is the negative logarithm of the half maximal inhibitory concentration (IC50), meaning a higher value indicates a stronger binding affinity. This suggests that L-694,247 is more potent in its interaction with the 5-HT1D receptor.
Comparative Binding Profiles
The selectivity of these compounds for the 5-HT1D receptor over other 5-HT receptor subtypes is a critical aspect of their pharmacological profiles. L-694,247 maintains good selectivity with respect to the 5-HT1A, 5-HT1C, 5-HT2, and 5-HT1E binding sites.[1] While both L-694,247 and sumatriptan are potent at the 5-HT1B receptor, L-694,247 demonstrates a higher affinity (pIC50 of 9.08) compared to sumatriptan (pIC50 of 5.94).[1] Both compounds are largely inactive at the 5-HT3 recognition site.[1]
| Compound | 5-HT1D pIC50 | 5-HT1B pIC50 | 5-HT1A pIC50 | 5-HT1C pIC50 | 5-HT2 pIC50 | 5-HT1E pIC50 |
| L-694,247 | 10.03[1] | 9.08[1] | 8.64[1] | 6.42[1] | 6.50[1] | 5.66[1] |
| Sumatriptan | 8.22[1] | 5.94[1] | 6.14[1] | 5.0[1] | < 5.0[1] | 5.64[1] |
Functional Potency
The enhanced binding affinity of L-694,247 at the 5-HT1D receptor is mirrored in its functional activity. In functional assays, L-694,247 was found to be more potent than sumatriptan in two distinct 5-HT1D receptor-mediated responses.[1]
-
Inhibition of Forskolin-Stimulated Adenylyl Cyclase: In guinea-pig substantia nigra, L-694,247 (pEC50 = 9.1) was more potent than sumatriptan (pEC50 = 6.2) in inhibiting adenylyl cyclase, a key enzyme in the 5-HT1D receptor signaling pathway.[1]
-
Inhibition of K+-evoked [3H]-5-HT Release: In guinea-pig frontal cortex slices, L-694,247 (pEC50 = 9.4) was also more potent than sumatriptan (pEC50 = 6.5) at inhibiting the release of serotonin.[1]
Experimental Protocols
The binding affinities of L-694,247 and sumatriptan to the 5-HT1D receptor were determined using radioligand binding assays. These assays are a standard method for quantifying the interaction between a ligand (the drug) and its receptor.
Radioligand Binding Assay Methodology
The general protocol for a competitive radioligand binding assay involves the following steps:
-
Membrane Preparation: Cell membranes expressing the 5-HT1D receptor are isolated and prepared. This is typically done through homogenization and centrifugation of tissues or cultured cells known to express the receptor.
-
Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the 5-HT1D receptor (e.g., [3H]5-HT).
-
Competition: Increasing concentrations of the unlabeled test compounds (L-694,247 or sumatriptan) are added to the incubation mixture. These unlabeled compounds compete with the radioligand for binding to the 5-HT1D receptor.
-
Separation: After incubation, the bound and free radioligand are separated. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the unlabeled drug that displaces 50% of the specific binding of the radioligand) is determined. The pIC50 is then calculated as the negative logarithm of the IC50.
References
Comparative Analysis of L-694,247 and Rizatriptan on Coronary Artery Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological effects of L-694,247 and rizatriptan on coronary artery reactivity. The information is compiled from in vitro studies on human isolated arteries to offer a data-driven perspective for researchers in cardiovascular pharmacology and drug development.
Introduction
L-694,247 and rizatriptan are both potent agonists of the 5-HT1B and 5-HT1D serotonin receptors. While developed for the treatment of migraine, their activity at these receptors, which are also present in the coronary vasculature, raises important questions about their potential effects on coronary artery tone. Understanding the comparative reactivity of these compounds is crucial for assessing their cardiovascular safety profiles. This guide synthesizes available experimental data to facilitate a direct comparison.
Data Presentation
The following tables summarize the quantitative data on the receptor binding affinities and vasoconstrictor effects of the compounds.
Table 1: Receptor Binding Affinity (pIC50)
| Compound | 5-HT1D Receptor | 5-HT1B Receptor | 5-HT1A Receptor | 5-HT1C Receptor | 5-HT2 Receptor | 5-HT1E Receptor | 5-HT3 Receptor |
| L-694,247 | 10.03 | 9.08 | 8.64 | 6.42 | 6.50 | 5.66 | Inactive |
| Sumatriptan | 8.22 | 5.94 | 6.14 | 5.0 | < 5.0 | 5.64 | Inactive |
Data for L-694,247 and sumatriptan from a study on their binding selectivity profile.[1]
Table 2: Vasoconstrictor Effects on Human Isolated Arteries
| Artery Type | Agonist | Potency (EC50, nM) | Maximum Contraction (Emax, % of KCl response) |
| Middle Meningeal Artery | 5-HT | 32 | - |
| Rizatriptan | 90 | 132 | |
| Sumatriptan | 71 | - | |
| Coronary Artery | Rizatriptan | 1020 | 22 |
| Sumatriptan | - | - | |
| L-775,606 | 6000 | 30.1 ± 4.22 | |
| Sumatriptan | 200 | 41.5 ± 2.7 | |
| 5-HT | 200 | 77.2 |
Data for middle meningeal and coronary artery responses to rizatriptan and sumatriptan from a comparative study.[2] Data for L-775,606, sumatriptan, and 5-HT on coronary artery from a separate study.[3][4]
Experimental Protocols
The data presented in this guide were primarily obtained through in vitro studies using isolated human arteries. The following is a detailed methodology for a typical isometric tension recording experiment.
Isometric Tension Recording in Isolated Human Coronary Arteries
-
Tissue Preparation: Human coronary arteries are obtained from explanted hearts of patients undergoing cardiac transplantation. The arteries are cleaned of adhering connective tissue and cut into ring segments approximately 4-6 mm in length.[3][5] The endothelium is often denuded by gently rubbing the intimal surface to isolate the direct effects on the vascular smooth muscle.[5]
-
Mounting: The arterial rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs' solution) maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2. The rings are suspended between two L-shaped metal prongs, one of which is fixed, and the other is connected to an isometric force transducer.
-
Equilibration and Viability Check: The preparations are allowed to equilibrate for a period, typically 60-90 minutes, under a resting tension. During this time, the bathing solution is changed periodically. The viability of the arterial rings is then assessed by challenging them with a depolarizing agent, such as potassium chloride (KCl), typically at a concentration of 45-60 mM.[3][5] A robust contractile response indicates a viable preparation.
-
Cumulative Concentration-Response Curves: After a washout period and return to baseline tension, cumulative concentration-response curves are constructed for the test agonists (L-694,247, rizatriptan, or reference compounds like 5-HT and sumatriptan). The agonist is added to the organ bath in increasing concentrations, and the resulting isometric tension is recorded. Each concentration is typically maintained until a stable response is achieved before the next concentration is added.
-
Data Analysis: The contractile responses are expressed as a percentage of the maximal contraction induced by KCl. The potency (EC50) and maximum effect (Emax) for each agonist are determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis. Statistical comparisons between agonists are then performed to determine significant differences in their vasoconstrictor effects.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and the experimental workflow described in this guide.
Caption: Signaling pathway of 5-HT1B receptor-mediated vasoconstriction.
Caption: Workflow for isometric tension recording experiments.
References
- 1. Standardized Rat Coronary Ring Preparation and Real-Time Recording of Dynamic Tension Changes Along Vessel Diameter [jove.com]
- 2. Comparison of the vasoconstrictor effects of rizatriptan and sumatriptan in human isolated cranial arteries: immunohistological demonstration of the involvement of 5-HT1B-receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the vasoconstrictor effects of the selective 5-HT1D-receptor agonist L-775,606 with the mixed 5-HT1B/1D-receptor agonist sumatriptan and 5-HT in human isolated coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the vasoconstrictor effects of the selective 5-HT1D-receptor agonist L-775,606 with the mixed 5-HT1B/1D-receptor agonist sumatriptan and 5-HT in human isolated coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT1D receptor agonists and human coronary artery reactivity in vitro: crossover comparisons of 5-HT and sumatriptan with rizatriptan and L-741,519 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparative Guide to L-694,247 and Other Triptans for Migraine Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of the 5-HT1D receptor agonist L-694,247 with other triptans, a class of drugs commonly used in the treatment of migraine headaches. The data presented herein is derived from various preclinical models and aims to objectively evaluate the efficacy and pharmacological profile of L-694,247 in relation to established triptan therapies.
Introduction
Triptans exert their anti-migraine effects primarily through agonism at the 5-HT1B and 5-HT1D receptors. Activation of these receptors is believed to cause vasoconstriction of dilated cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides from trigeminal nerve endings, thereby alleviating migraine pain. L-694,247 is a potent and selective 5-HT1D receptor agonist that has been evaluated in preclinical studies to determine its potential as an anti-migraine agent. This guide summarizes the key preclinical findings comparing L-694,247 to other triptans, with a focus on receptor binding affinity, functional potency, and in vivo efficacy in animal models of migraine.
Data Presentation
In Vitro Pharmacology
The in vitro pharmacological profile of L-694,247 has been extensively compared to that of sumatriptan, the first clinically available triptan. The following tables summarize the receptor binding affinities and functional potencies of these compounds at various serotonin (5-HT) receptor subtypes.
Table 1: Comparative Receptor Binding Affinities (pIC50) of L-694,247 and Sumatriptan [1]
| Receptor Subtype | L-694,247 | Sumatriptan |
| 5-HT1D | 10.03 | 8.22 |
| 5-HT1B | 9.08 | 5.94 |
| 5-HT1A | 8.64 | 6.14 |
| 5-HT1C | 6.42 | 5.0 |
| 5-HT2 | 6.50 | < 5.0 |
| 5-HT1E | 5.66 | 5.64 |
| 5-HT3 | Inactive | Inactive |
pIC50 is the negative logarithm of the molar concentration of a ligand that inhibits 50% of the specific binding of a radioligand. Higher values indicate greater affinity.
Table 2: Comparative Functional Potencies (pEC50) of L-694,247 and Sumatriptan in Guinea-Pig Tissues [1]
| Functional Assay | Receptor Subtype | L-694,247 | Sumatriptan |
| Inhibition of forskolin-stimulated adenylyl cyclase (Substantia Nigra) | 5-HT1D | 9.1 | 6.2 |
| Inhibition of K+-evoked [3H]-5-HT release (Frontal Cortex) | 5-HT1D | 9.4 | 6.5 |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Higher values indicate greater potency.
These in vitro data demonstrate that L-694,247 is a highly potent agonist at both 5-HT1D and 5-HT1B receptors, with significantly greater affinity and functional potency compared to sumatriptan.[1]
In Vivo Efficacy in Preclinical Migraine Models
The in vivo efficacy of triptans is often evaluated in animal models that mimic key aspects of migraine pathophysiology, such as neurogenic dural plasma protein extravasation and trigeminal ganglion stimulation. While direct comparative in vivo data for L-694,247 against a wide range of triptans is limited, studies on other triptans provide a benchmark for efficacy.
Table 3: Comparative In Vivo Efficacy of Triptans in the Inhibition of Neurogenic Dural Plasma Protein Extravasation in Rats
| Compound | ID50 (µg/kg, i.v.) | Reference |
| Naratriptan | 4.1 | [2] |
| Almotriptan | Effective in the dose range of 0.3-3 mg/kg | [3] |
| PNU-142633 (selective 5-HT1D agonist) | More potent than sumatriptan | [2] |
ID50 is the dose of a drug that causes a 50% inhibition of the response.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity of test compounds for various receptor subtypes.
Methodology:
-
Membrane Preparation: Tissues expressing the target receptors (e.g., pig caudate membranes for 5-HT1D receptors) are homogenized and centrifuged to isolate the cell membranes.[4]
-
Incubation: The membrane preparations are incubated with a specific radioligand (e.g., [3H]L-694,247) and varying concentrations of the unlabeled test compound.[4]
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The affinity of the test compound (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays in Guinea-Pig Tissues
Objective: To assess the functional potency of test compounds as agonists at 5-HT1D receptors.
Methodology:
-
Inhibition of Forskolin-Stimulated Adenylyl Cyclase:
-
Slices of guinea-pig substantia nigra are incubated with forskolin to stimulate adenylyl cyclase activity.
-
Varying concentrations of the test compound are added, and the production of cyclic AMP (cAMP) is measured.
-
The concentration of the test compound that produces 50% of the maximal inhibition of cAMP production (EC50) is determined.[1]
-
-
Inhibition of K+-Evoked [3H]-5-HT Release:
-
Slices of guinea-pig frontal cortex are pre-loaded with [3H]-5-HT.
-
The slices are then stimulated with a high concentration of potassium (K+) to induce the release of [3H]-5-HT.
-
Varying concentrations of the test compound are added, and the amount of released [3H]-5-HT is quantified.
-
The concentration of the test compound that produces 50% of the maximal inhibition of [3H]-5-HT release (EC50) is determined.[1]
-
In Vivo Model: Inhibition of Neurogenic Dural Plasma Protein Extravasation
Objective: To evaluate the ability of a test compound to block the leakage of plasma proteins from dural blood vessels, a key event in neurogenic inflammation associated with migraine.
Methodology:
-
Animal Preparation: Anesthetized rats are used in this model.
-
Trigeminal Ganglion Stimulation: The trigeminal ganglion is electrically stimulated to induce neurogenic inflammation and plasma protein extravasation in the dura mater.
-
Tracer Administration: A tracer molecule, such as Evans blue dye or radiolabeled albumin, is administered intravenously to quantify the extent of plasma protein leakage.
-
Drug Administration: The test compound is administered intravenously at various doses before or after trigeminal ganglion stimulation.
-
Quantification of Extravasation: After a set period, the dura mater is removed, and the amount of extravasated tracer is quantified.
-
Data Analysis: The dose of the test compound that inhibits plasma protein extravasation by 50% (ID50) is calculated.
Mandatory Visualizations
Caption: Triptan Mechanism of Action in Migraine.
Caption: Preclinical Efficacy Evaluation Workflow.
Conclusion
The preclinical data presented in this guide indicate that L-694,247 is a highly potent and selective 5-HT1D/5-HT1B receptor agonist. In vitro studies demonstrate its superior affinity and functional potency at these receptors compared to sumatriptan.[1] While direct, comprehensive in vivo comparative data with a wide range of triptans is not extensively available, the established efficacy of triptans in preclinical models of migraine, such as the inhibition of neurogenic dural inflammation, provides a strong rationale for the potential anti-migraine activity of L-694,247. Further in vivo studies directly comparing L-694,247 with other second-generation triptans would be beneficial to fully elucidate its therapeutic potential.
References
- 1. L-694,247: a potent 5-HT1D receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist PNU-142633 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. jneurosci.org [jneurosci.org]
Validating 5-HT1D Receptor-Mediated Events: A Comparative Guide to L-694,247
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-694,247, a potent 5-hydroxytryptamine (5-HT) 1D receptor agonist, with other relevant ligands. It is designed to assist researchers in selecting the appropriate tools for validating and exploring 5-HT1D receptor-mediated events. The information presented is supported by experimental data and detailed methodologies for key assays.
Introduction to L-694,247
L-694,247 is a high-affinity and potent agonist for the 5-HT1D and 5-HT1B receptors.[1][2] Its selectivity and potency make it a valuable pharmacological tool for investigating the physiological and pathological roles of these receptors. This guide will delve into its performance characteristics in comparison to other widely used compounds.
Comparative Analysis of 5-HT1D Receptor Ligands
The selection of a pharmacological tool is critical for the accurate interpretation of experimental results. This section compares L-694,247 with other common 5-HT1D receptor ligands, including the agonist sumatriptan and the antagonists GR 127935 and BRL-15572.
Data Presentation: Ligand Binding Affinities and Functional Potencies
The following tables summarize the binding affinities (pKi or pIC50) and functional potencies (pEC50 or pKB) of L-694,247 and alternative compounds at the 5-HT1D receptor and other relevant serotonin receptor subtypes. This data allows for a direct comparison of their potency and selectivity.
Table 1: Binding Affinity (pIC50/pKi) Profile of Selected 5-HT1D Receptor Ligands
| Compound | 5-HT1D | 5-HT1A | 5-HT1B | 5-HT1E | 5-HT2A | 5-HT2B | 5-HT7 |
| L-694,247 | 10.03[1][3] | 8.64[1][3] | 9.08[1][2] | 5.66[1][3] | 6.50[1] | - | - |
| Sumatriptan | 8.22[1] | 6.14[1] | 5.94[1] | 5.64[1] | < 5.0[1] | - | - |
| GR 127935 | 8.9 (pKi)[4] | - | 9.9 (pKi, human)[4] | - | 7.4 (pKi)[5] | - | - |
| BRL-15572 | 7.9 (pKi)[1][3] | 7.7 (pKi)[1] | <6.0 (pKB)[3] | - | 6.6 (pKi)[1] | 7.4 (pKi)[1] | 6.3 (pKi)[1] |
Table 2: Functional Activity (pEC50/pKB) Profile of Selected 5-HT1D Receptor Ligands
| Compound | Assay Type | 5-HT1D | 5-HT1B |
| L-694,247 | Adenylyl Cyclase Inhibition | 9.1[1] | - |
| K+-evoked [3H]-5-HT Release Inhibition | 9.4[1] | - | |
| Sumatriptan | Adenylyl Cyclase Inhibition | 6.2[1] | - |
| K+-evoked [3H]-5-HT Release Inhibition | 6.5[1] | - | |
| GR 127935 | Forskolin-induced cAMP formation (Antagonist) | 1.3 nM (KB)[6] | Partial Agonist[6] |
| BRL-15572 | cAMP Accumulation (Antagonist) | 7.1 (pKB)[3] | <6.0 (pKB)[3] |
| [35S]GTPγS Binding (Partial Agonist) | 8.1 (pEC50)[1] | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human 5-HT1D receptor.
-
Radioligand (e.g., [3H]-5-HT, [3H]-GR 125743).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Test compounds (L-694,247 and others).
-
Non-specific binding control (e.g., 10 µM 5-HT).
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) and subsequently the Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Inhibition Assay
This functional assay determines the ability of a compound to inhibit the production of cyclic AMP (camp), a second messenger, following receptor activation. 5-HT1D receptors are Gαi-coupled, and their activation leads to the inhibition of adenylyl cyclase.[7]
Materials:
-
Cells expressing the 5-HT1D receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA-based).
Procedure:
-
Culture cells expressing the 5-HT1D receptor to an appropriate confluency.
-
Pre-incubate the cells with the test compound at various concentrations for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specific time (e.g., 10-15 minutes) at 37°C.
-
Terminate the reaction and lyse the cells.
-
Measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
-
Generate a concentration-response curve and determine the EC50 value (concentration of the agonist that produces 50% of the maximal inhibitory effect).
Potassium-Evoked [3H]-5-HT Release Assay
This assay assesses the function of presynaptic 5-HT1D autoreceptors, which regulate the release of serotonin.
Materials:
-
Brain tissue slices (e.g., from guinea pig frontal cortex).[1]
-
[3H]-5-HT (radiolabeled serotonin).
-
Krebs-Henseleit buffer.
-
High potassium buffer (e.g., Krebs-Henseleit with elevated KCl).
-
Test compounds.
-
Scintillation fluid.
Procedure:
-
Prepare brain tissue slices and pre-incubate them with [3H]-5-HT to allow for uptake.
-
Wash the slices with Krebs-Henseleit buffer to remove excess radiolabel.
-
Place the slices in a superfusion chamber and perfuse with buffer.
-
Collect fractions of the perfusate at regular intervals.
-
Induce neurotransmitter release by switching to a high potassium buffer (depolarization).
-
Apply the test compound before and during the potassium stimulation.
-
Measure the radioactivity in the collected fractions using a scintillation counter.
-
Calculate the amount of [3H]-5-HT released and determine the inhibitory effect of the test compound.
Visualizing Pathways and Workflows
The following diagrams illustrate the 5-HT1D receptor signaling pathway and a typical experimental workflow for its validation.
Caption: 5-HT1D receptor signaling cascade.
Caption: Workflow for validating 5-HT1D receptor-mediated events.
Conclusion
L-694,247 serves as a highly potent and valuable tool for the investigation of 5-HT1D receptor function. Its high affinity and agonist activity, particularly when compared to other ligands like sumatriptan, make it a suitable choice for a wide range of in vitro and in vivo studies. However, its significant affinity for the 5-HT1B receptor necessitates careful experimental design and the use of selective antagonists to dissect the specific contributions of the 5-HT1D receptor subtype. The data and protocols presented in this guide are intended to aid researchers in making informed decisions for their studies on 5-HT1D receptor-mediated signaling and its implications in health and disease.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SB-216641 and BRL-15572--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Interactions of GR127935, a 5-HT(1B/D) receptor ligand, with functional 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional effects of the 5-HT1D receptor antagonist GR 127,935 at human 5-HT1D alpha, 5-HT1D beta, 5-HT1A and opossum 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stimulation and inhibition of adenylyl cyclase by distinct 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
L-694,247: A Potent Reference Compound for Novel 5-HT1D Agonist Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-694,247 with other 5-HT1D receptor agonists, establishing its utility as a reference compound in high-throughput screening for novel drug candidates. The following sections present quantitative data on binding affinities and functional activities, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows.
Comparative Analysis of 5-HT1D Agonists
L-694,247 is a potent and selective 5-HT1D receptor agonist.[1][2][3] Its high affinity and functional potency make it an excellent standard for calibrating screening assays and for comparing the pharmacological profiles of newly synthesized compounds. This section compares L-694,247 with other well-characterized 5-HT1D agonists, namely Sumatriptan and Rizatriptan.
Chemical Structures
| Compound | Chemical Structure |
| L-694,247 | 2-[5-[3-(4-methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indole-3-yl]ethylamine |
| Sumatriptan | 3-[2-(dimethylamino)ethyl]-N-methyl-indole-5-methanesulfonamide |
| Rizatriptan | N,N-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine |
Binding Affinity at Serotonin Receptors
The binding affinity of a compound for its target receptor is a critical parameter in drug development. It is typically quantified by the inhibition constant (Ki) or the pIC50 value (-log(IC50)). A higher pIC50 value indicates a stronger binding affinity.
| Compound | 5-HT1D (pIC50) | 5-HT1B (pIC50) | 5-HT1A (pIC50) | Reference |
| L-694,247 | 10.03 | 9.08 | 8.64 | [1] |
| Sumatriptan | 8.22 | 5.94 | 6.14 | [1] |
| Rizatriptan | 7.90 | 6.90 | 6.40 | [4] |
Note: pIC50 values are derived from radioligand binding assays.
Functional Activity at the 5-HT1D Receptor
Functional assays measure the biological response elicited by a compound upon binding to its receptor. For 5-HT1D agonists, a common assay is the inhibition of forskolin-stimulated adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels. The potency of an agonist is often expressed as the pEC50 value (-log(EC50)), where a higher value indicates greater potency.
| Compound | Functional Assay | pEC50 | Reference |
| L-694,247 | Inhibition of forskolin-stimulated adenylyl cyclase | 9.1 | [1] |
| Sumatriptan | Inhibition of forskolin-stimulated adenylyl cyclase | 6.2 | [1] |
| Rizatriptan | Data not available |
Note: The efficacy (Emax) of L-694,247 was reported to be similar to that of the endogenous ligand 5-HT.[1]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible screening of novel compounds. Below are methodologies for two key assays used to characterize 5-HT1D receptor agonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT1D receptor.
Materials:
-
Cell membranes expressing the human 5-HT1D receptor.
-
Radioligand: [³H]-5-HT or other suitable high-affinity 5-HT1D ligand.
-
Test compounds (e.g., L-694,247, novel compounds).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds and the reference compound (L-694,247).
-
In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and the diluted compounds.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Data is analyzed by plotting the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC50 value is determined from the resulting dose-response curve and can be converted to a Ki value using the Cheng-Prusoff equation.[5]
Functional Assay (cAMP Inhibition)
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the 5-HT1D receptor signaling pathway.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT1D receptor.
-
Forskolin.
-
Test compounds (e.g., L-694,247, novel compounds).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of the test compounds or the reference compound (L-694,247).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data is analyzed by plotting the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of the test compound. The EC50 value, representing the concentration of the compound that produces 50% of its maximal effect, is determined from the dose-response curve.
Visualizing Key Processes
To aid in the understanding of the underlying biology and experimental procedures, the following diagrams have been generated.
Caption: 5-HT1D Receptor Signaling Pathway.
Caption: Workflow for 5-HT1D Agonist Screening.
References
A Comparative Analysis of the Functional Potency of L-694,247 and L-741,626
In the landscape of pharmacological research, the precise characterization of molecular agents is paramount for the development of targeted therapeutics. This guide provides a detailed comparison of the functional potencies of two distinct compounds: L-694,247, a serotonin receptor agonist, and L-741,626, a dopamine receptor antagonist. The following sections present quantitative data, experimental methodologies, and visual representations of their respective signaling pathways.
Functional Potency and Receptor Affinity
The functional potency of L-694,247 and L-741,626 has been determined through various in vitro assays, revealing their distinct mechanisms of action and receptor subtype selectivities.
L-694,247 is a potent full agonist for the serotonin 5-HT1B and 5-HT1D receptors, demonstrating high affinity and functional activity at these sites.[1] Its potency has been quantified using pEC50 values, which represent the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
L-741,626 acts as a potent and selective antagonist of the dopamine D2 receptor. Its antagonist potency is expressed by its EC50 value, indicating the concentration at which it effectively blocks 50% of the response to an agonist.[1] The compound's affinity for dopamine receptor subtypes is quantified by Ki values, representing the inhibition constant.
The quantitative data for both compounds are summarized in the tables below for ease of comparison.
Table 1: Functional Potency of L-694,247
| Receptor Subtype | Assay | Potency (pEC50) |
| 5-HT1D | Inhibition of Forskolin-Stimulated Adenylyl Cyclase | 9.1 |
| 5-HT1D | Inhibition of K+-evoked [3H]-5-HT release | 9.4 |
Table 2: Functional Potency and Affinity of L-741,626
| Receptor Subtype | Assay | Potency (EC50) | Affinity (Ki) |
| Dopamine D2 | Inhibition of Quinpirole-Stimulated Mitogenesis | 4.46 nM | 11.2 nM |
| Dopamine D3 | Inhibition of Quinpirole-Stimulated Mitogenesis | 90.4 nM | - |
Experimental Protocols
The functional potencies of L-694,247 and L-741,626 were determined using specific and rigorous experimental methodologies.
L-694,247 Functional Assays
-
Inhibition of Forskolin-Stimulated Adenylyl Cyclase: This assay was performed using guinea-pig substantia nigra. The ability of L-694,247 to inhibit the forskolin-induced increase in cyclic AMP (cAMP) levels was measured. This inhibition is a functional consequence of 5-HT1D receptor activation, which is coupled to an inhibitory G-protein (Gi) that suppresses adenylyl cyclase activity.
-
Inhibition of K+-evoked [3H]-5-HT Release: This experiment utilized slices from the guinea-pig frontal cortex. The assay measured the ability of L-694,247 to inhibit the release of radiolabeled serotonin ([3H]-5-HT) induced by potassium ion (K+) depolarization. This inhibitory effect is mediated by presynaptic 5-HT1D autoreceptors.
L-741,626 Functional Assay
-
Inhibition of Quinpirole-Stimulated Mitogenesis: This functional assay was conducted in Chinese hamster ovary (CHO) cells transfected with human dopamine D2 or D3 receptors. The assay measured the ability of L-741,626 to inhibit the increase in cell proliferation (mitogenesis) stimulated by the dopamine receptor agonist quinpirole.[1]
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of L-694,247 and L-741,626 can be visualized through their respective signaling pathways and the workflows of the key experiments used to characterize them.
Caption: Signaling pathway of L-694,247 as a 5-HT1D receptor agonist.
Caption: Signaling pathway illustrating L-741,626 as a dopamine D2 receptor antagonist.
Caption: Generalized workflow for determining functional potency.
References
A Cross-Species Examination of L-694,247: A Potent 5-HT1D Receptor Agonist
A Comparative Guide for Researchers and Drug Development Professionals
L-694,247 has emerged as a highly potent and selective agonist for the 5-HT1D receptor, demonstrating significant potential for investigating the physiological and pathological roles of this receptor subtype. This guide provides a comprehensive cross-validation of the effects of L-694,247 across various animal species, presenting key quantitative data, detailed experimental protocols, and a visualization of its primary signaling pathway. The objective is to offer researchers a valuable resource for experimental design and interpretation of findings related to this compound.
Quantitative Comparison of L-694,247 Activity
The following tables summarize the binding affinity (pIC50) and functional potency (pEC50) of L-694,247 in different animal species. Data is presented alongside values for the well-characterized 5-HT1 receptor agonist, sumatriptan, for comparative purposes.
Table 1: Receptor Binding Affinity (pIC50) of L-694,247 and Sumatriptan at Serotonin Receptor Subtypes
| Species | Tissue/Preparation | Receptor Subtype | L-694,247 pIC50 | Sumatriptan pIC50 | Reference |
| Pig | Caudate Membranes | 5-HT1D | 10.03 | 8.22 | [1][2] |
| Pig | Caudate Membranes | 5-HT1B | 9.08 | 5.94 | [1][2] |
| Guinea Pig | Substantia Nigra | 5-HT1A | 8.64 | 6.14 | [1][2] |
| Guinea Pig | Substantia Nigra | 5-HT1C | 6.42 | ~5.0 | [1][2] |
| Guinea Pig | Substantia Nigra | 5-HT2 | 6.50 | < 5.0 | [1][2] |
| Guinea Pig | Substantia Nigra | 5-HT1E | 5.66 | 5.64 | [1][2] |
Table 2: Functional Potency (pEC50) of L-694,247 and Sumatriptan in In Vitro Assays
| Species | Assay | Tissue | L-694,247 pEC50 | Sumatriptan pEC50 | Reference |
| Guinea Pig | Inhibition of Forskolin-Stimulated Adenylyl Cyclase | Substantia Nigra | 9.1 | 6.2 | [1][2] |
| Guinea Pig | Inhibition of K+-Evoked [3H]-5-HT Release | Frontal Cortex Slices | 9.4 | 6.5 | [1][2] |
Signaling Pathway of the 5-HT1D Receptor
L-694,247 exerts its effects by activating the 5-HT1D receptor, a member of the G-protein coupled receptor (GPCR) superfamily. This receptor is primarily coupled to inhibitory G-proteins of the Gi/o family. Upon agonist binding, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately influencing neuronal excitability and neurotransmitter release.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (pIC50) of L-694,247 for various serotonin receptor subtypes.
Species and Tissue: Pig caudate membranes or Guinea pig substantia nigra.
Methodology:
-
Membrane Preparation: Tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer.
-
Binding Reaction: Membrane preparations are incubated with a specific radioligand (e.g., [3H]-5-HT or a subtype-selective radioligand) and varying concentrations of the unlabeled test compound (L-694,247 or sumatriptan).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The pIC50 is calculated as the negative logarithm of the IC50.
Inhibition of Forskolin-Stimulated Adenylyl Cyclase Activity
Objective: To assess the functional potency (pEC50) of L-694,247 as an inhibitor of adenylyl cyclase.
Species and Tissue: Guinea pig substantia nigra.
Methodology:
-
Tissue Preparation: Substantia nigra tissue is dissected and homogenized.
-
Assay Reaction: The homogenate is incubated with ATP, forskolin (a direct activator of adenylyl cyclase), and varying concentrations of L-694,247 or sumatriptan.
-
Incubation: The reaction is carried out at 30°C for a specified time.
-
cAMP Measurement: The reaction is terminated, and the amount of cAMP produced is quantified using a suitable method, such as a competitive binding assay.
-
Data Analysis: The concentration of the agonist that produces 50% of its maximal inhibitory effect (EC50) is determined. The pEC50 is calculated as the negative logarithm of the EC50.
Inhibition of K+-Evoked [3H]-5-HT Release
Objective: To measure the functional potency (pEC50) of L-694,247 in modulating neurotransmitter release.
Species and Tissue: Guinea pig frontal cortex slices.
Methodology:
-
Tissue Preparation: Slices of the frontal cortex are prepared and pre-incubated with [3H]-5-HT to label serotonergic nerve terminals.
-
Superfusion: The slices are placed in a superfusion chamber and continuously perfused with a physiological buffer.
-
Stimulation: Neurotransmitter release is evoked by a brief exposure to a high concentration of potassium (K+).
-
Drug Application: L-694,247 or sumatriptan is added to the perfusion buffer at various concentrations prior to and during K+ stimulation.
-
Fraction Collection: The superfusate is collected in fractions, and the amount of [3H]-5-HT in each fraction is determined by liquid scintillation counting.
-
Data Analysis: The inhibitory effect of the agonist on K+-evoked [3H]-5-HT release is quantified, and the EC50 and pEC50 values are calculated.
Effects in Other Species
Rat
In dehydrated rats, intraventricular administration of L-694,247 has been shown to inhibit water intake. This effect was reversed by pretreatment with a 5-HT1D antagonist, suggesting a central role for this receptor in the regulation of drinking behavior under conditions of dehydration.
Bovine
Studies on bovine mesenteric arteries have demonstrated that L-694,247 can induce vasoconstriction, indicating the presence and functional activity of 5-HT1D-like receptors in the bovine peripheral vasculature.
Conclusion
L-694,247 is a powerful research tool characterized by its high potency and selectivity for the 5-HT1D receptor. The available data, primarily from guinea pig and pig models, consistently demonstrate its superiority over sumatriptan in terms of both binding affinity and functional activity at the 5-HT1D receptor. Its effects on water intake in rats and vasoconstriction in cattle highlight the diverse physiological roles of the 5-HT1D receptor across different species. Further research is warranted to explore the effects of L-694,247 in other animal models to provide a more complete understanding of its pharmacological profile and to better translate preclinical findings. The detailed protocols and pathway information provided in this guide are intended to facilitate such future investigations.
References
A Comparative Guide to the In Vitro and In Vivo Effects of L-694,247
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of L-694,247, a potent and selective serotonin 5-HT1D/1B receptor agonist. The information is compiled from various studies to facilitate a clear understanding of its activity profile. For comparative purposes, data for the commonly used anti-migraine drug, sumatriptan, is also included where available.
In Vitro Effects of L-694,247
The in vitro activity of L-694,247 has been characterized through radioligand binding assays and functional assays that measure the downstream effects of receptor activation.
Receptor Binding Affinity
L-694,247 demonstrates high affinity for the 5-HT1D and 5-HT1B receptors, with moderate to low affinity for other serotonin receptor subtypes.[1]
| Receptor Subtype | L-694,247 pIC50 | Sumatriptan pIC50 |
| 5-HT1D | 10.03 | 8.22 |
| 5-HT1B | 9.08 | 5.94 |
| 5-HT1A | 8.64 | 6.14 |
| 5-HT1C | 6.42 | 5.0 |
| 5-HT2 | 6.50 | < 5.0 |
| 5-HT1E | 5.66 | 5.64 |
| 5-HT3 | Inactive | Inactive |
pIC50 is the negative logarithm of the molar concentration of a ligand that inhibits 50% of the specific binding of a radioligand.
Functional Potency
The functional potency of L-694,247 has been assessed in assays measuring the inhibition of adenylyl cyclase and neurotransmitter release.
| Functional Assay | L-694,247 pEC50 | Sumatriptan pEC50 |
| Inhibition of Forskolin-Stimulated Adenylyl Cyclase | 9.1 | 6.2 |
| Inhibition of K+-Evoked [3H]-5-HT Release | 9.4 | 6.5 |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
In Vivo Effects of L-694,247
The in vivo effects of L-694,247 have been investigated in animal models, primarily focusing on its central nervous system activities.
Effect on Water Intake
Intraventricular administration of L-694,247 has been shown to inhibit water intake in dehydrated rats. This effect is mediated by the 5-HT1D receptor, as it can be blocked by a selective 5-HT1D antagonist.
| Animal Model | Administration Route | Effect |
| Dehydrated Rats | Intraventricular | Inhibition of water intake |
Experimental Protocols
In Vitro Assays
Objective: To determine the binding affinity of L-694,247 for various serotonin receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the desired human serotonin receptor subtype are prepared.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]-5-HT) and varying concentrations of L-694,247 or sumatriptan.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to pIC50.
Objective: To assess the functional potency of L-694,247 in inhibiting adenylyl cyclase activity.
Methodology:
-
Membrane Preparation: Membranes from guinea-pig substantia nigra are prepared.
-
Incubation: Membranes are incubated with forskolin (an adenylyl cyclase activator), ATP, and varying concentrations of L-694,247 or sumatriptan.
-
cAMP Measurement: The amount of cyclic AMP (cAMP) produced is measured using a competitive binding assay or other sensitive methods.
-
Data Analysis: The concentration of the agonist that causes 50% inhibition of forskolin-stimulated adenylyl cyclase activity (EC50) is determined and converted to pEC50.[1]
Objective: To determine the functional potency of L-694,247 in inhibiting serotonin release from nerve terminals.
Methodology:
-
Tissue Preparation: Slices of guinea-pig frontal cortex are pre-loaded with [3H]-5-HT.
-
Depolarization: The slices are stimulated with a high concentration of potassium (K+) to induce depolarization and neurotransmitter release.
-
Drug Application: The assay is performed in the presence of varying concentrations of L-694,247 or sumatriptan.
-
Quantification: The amount of [3H]-5-HT released into the supernatant is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the agonist that causes 50% inhibition of K+-evoked [3H]-5-HT release (EC50) is determined and converted to pEC50.[1]
In Vivo Assay
Objective: To evaluate the central effect of L-694,247 on drinking behavior.
Methodology:
-
Animal Model: Adult male rats are water-deprived for a specified period (e.g., 24 hours) to induce thirst.
-
Drug Administration: L-694,247 is administered directly into the cerebral ventricles (intraventricular injection) to bypass the blood-brain barrier.
-
Measurement: The volume of water consumed by each rat over a specific time period is measured.
-
Antagonist Study: To confirm receptor specificity, a separate group of rats is pre-treated with a selective 5-HT1D receptor antagonist before L-694,247 administration.
-
Data Analysis: The water intake in the L-694,247-treated group is compared to that of a vehicle-treated control group.
Visualizations
Signaling Pathway of 5-HT1D/1B Receptors
Caption: Agonist binding of L-694,247 to 5-HT1D/1B receptors leads to inhibition of adenylyl cyclase.
Experimental Workflow for In Vitro Functional Assays
References
A Comparative Analysis of L-694,247 and Non-Triptan 5-HT1D Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological properties of L-694,247, a potent 5-HT1D receptor agonist, against a selection of non-triptan 5-HT1D agonists. The data presented herein is compiled from various scientific publications to offer a comprehensive resource for researchers in the field of serotonin pharmacology and drug development.
Introduction to 5-HT1D Receptor Agonists
The serotonin 1D (5-HT1D) receptor, a member of the G protein-coupled receptor family, is a key target in the development of therapeutics for migraine headaches. Activation of this receptor is believed to alleviate migraine symptoms by mediating vasoconstriction of dilated intracranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides. While triptans have been the mainstay of migraine treatment, research into non-triptan 5-HT1D agonists continues, aiming for improved selectivity and side-effect profiles. L-694,247 is a highly potent and selective 5-HT1D/1B receptor agonist that has been instrumental in characterizing these receptors.[1][2][3] This guide benchmarks L-694,247 against other notable non-triptan 5-HT1D agonists.
Comparative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of L-694,247 and a selection of non-triptan 5-HT1D agonists. It is important to note that the data has been aggregated from multiple studies, and direct comparisons should be made with consideration of the potential for inter-laboratory variability in experimental conditions.
Table 1: Comparative Binding Affinities (pIC50 and Ki) at the 5-HT1D Receptor
| Compound | pIC50 | Ki (nM) | Species/Tissue Source | Radioligand | Reference(s) |
| L-694,247 | 10.03 | ~0.09 | Guinea Pig Substantia Nigra | [3H]5-HT | [1][2] |
| PNU-109291 | - | 0.8 | Cloned human | [3H]5-HT | [4][5] |
| BMS-181885 | pD2: 7.9 | - | Human Coronary Artery | - | [6] |
| GR-46611 | - | ~1.0 | Cloned human | [3H]5-HT | [7] |
| Donitriptan | pKi: 9.3 | ~0.5 | Cloned human | [3H]5-CT | [8][9][10][11][12] |
| L-775,606 | - | - | Cloned human | [3H]5-HT | [13][14][15][16][17][18] |
Note: pIC50 is the negative logarithm of the concentration of a ligand that inhibits 50% of the specific binding of a radioligand. Ki is the inhibition constant for a ligand, representing its affinity for the receptor. pD2 is the negative logarithm of the agonist concentration that produces 50% of the maximal response.
Table 2: Comparative Functional Potency (pEC50) at the 5-HT1D Receptor (Adenylyl Cyclase Inhibition)
| Compound | pEC50 | Emax (% of 5-HT) | Species/Tissue Source | Reference(s) |
| L-694,247 | 9.1 | Similar to 5-HT | Guinea Pig Substantia Nigra | [1][2] |
| PNU-109291 | - | - | - | |
| BMS-181885 | - | 9 ± 3% | Human Coronary Artery | [6] |
| GR-46611 | - | - | - | |
| Donitriptan | - | 97% | Cloned human | [9] |
| L-775,606 | EC50: 1.2 nM | - | Cloned human | [15][16] |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax is the maximum effect produced by the agonist.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific details may vary between individual studies.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Tissues (e.g., guinea pig substantia nigra) or cells expressing the recombinant human 5-HT1D receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in assay buffer to a specific protein concentration.[19][20]
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order: assay buffer, varying concentrations of the unlabeled test compound (e.g., L-694,247 or a non-triptan agonist), a fixed concentration of a suitable radioligand (e.g., [3H]5-HT), and the membrane preparation.[19][20]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 µM serotonin).
-
The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.[19][20]
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.
Functional Assay: Adenylyl Cyclase Inhibition
This assay measures the ability of an agonist to activate the 5-HT1D receptor, which is negatively coupled to adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
1. Cell Culture and Treatment:
-
Cells expressing the 5-HT1D receptor (e.g., CHO or HEK293 cells) are cultured in appropriate media.
-
On the day of the assay, the cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The cells are then stimulated with forskolin to increase basal cAMP levels.
-
Immediately after forskolin stimulation, varying concentrations of the test agonist (e.g., L-694,247) are added.[21][22]
2. cAMP Measurement:
-
After a specific incubation period, the reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available assay kit, such as a competitive enzyme immunoassay (EIA) or a homogenous time-resolved fluorescence (HTRF) assay.[21]
3. Data Analysis:
-
The concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production (EC50) is calculated.
-
The maximal effect (Emax) of the agonist is also determined relative to a reference full agonist like 5-HT.
Visualizations
The following diagrams illustrate the signaling pathway of 5-HT1D receptor activation and a typical experimental workflow for a radioligand binding assay.
References
- 1. L-694,247: a potent 5-HT1D receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-694,247: a potent 5-HT1D receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-694247 - Wikipedia [en.wikipedia.org]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Effects of PNU-109,291, a selective 5-HT1D receptor agonist, on electrically induced dural plasma extravasation and capsaicin-evoked c-fos immunoreactivity within trigeminal nucleus caudalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BMS-181885, a 5-HT1B/1D receptor ligand, in experimental models predictive of antimigraine activity and coronary side-effect potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT1D receptor agonist properties of novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines and their use as synthetic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Donitriptan - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Donitriptan Mesylate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. Donitriptan (Pierre Fabre) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medkoo.com [medkoo.com]
- 15. Comparison of the vasoconstrictor effects of the selective 5-HT1D-receptor agonist L-775,606 with the mixed 5-HT1B/1D-receptor agonist sumatriptan and 5-HT in human isolated coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of the vasoconstrictor effects of the selective 5-HT1D-receptor agonist L-775,606 with the mixed 5-HT1B/1D-receptor agonist sumatriptan and 5-HT in human isolated coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. L-775,606 | 5-hydroxytryptamine 1D agonist | CAS# 188400-51-3 | InvivoChem [invivochem.com]
- 18. L 775,606 | 5-HT1D受体激动剂 | MCE [medchemexpress.cn]
- 19. benchchem.com [benchchem.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
- 22. Stimulation and inhibition of adenylyl cyclase by distinct 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of L-694,247 and eletriptan in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of 5-HT1B/1D receptor agonists, both L-694,247 and eletriptan have emerged as significant compounds in preclinical research for potential therapeutic applications, particularly in the context of migraine. This guide provides a detailed, objective comparison of their preclinical profiles based on available experimental data, focusing on receptor binding affinity, functional activity, pharmacokinetics, and in vivo efficacy.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative preclinical data for L-694,247 and eletriptan, facilitating a direct comparison of their key pharmacological parameters.
Table 1: Receptor Binding Affinity
| Receptor Subtype | L-694,247 (pIC50) | Eletriptan (Affinity) |
| 5-HT1D | 10.03 | High |
| 5-HT1B | 9.08 | High |
| 5-HT1F | Negligible | High |
| 5-HT1A | 8.64 | Modest |
| 5-HT1E | 5.66 | Modest |
| 5-HT2B | Not Reported | Modest |
| 5-HT7 | Not Reported | Modest |
| 5-HT1C | 6.42 | Little to no affinity |
| 5-HT2A | 6.50 | Little to no affinity |
| 5-HT2C | Not Reported | Little to no affinity |
| 5-HT3 | Inactive | Little to no affinity |
| 5-HT4 | Not Reported | Little to no affinity |
| 5-HT5A | Not Reported | Little to no affinity |
| 5-HT6 | Not Reported | Little to no affinity |
Table 2: Functional Activity
| Assay | L-694,247 (pEC50) | Eletriptan |
| Inhibition of forskolin-stimulated adenylyl cyclase (guinea-pig substantia nigra) | 9.1 | Potent agonist activity at human 5-HT1B/1D receptors |
| Inhibition of K+-evoked [3H]-5-HT release (guinea-pig frontal cortex slices) | 9.4 | Potent agonist activity at human 5-HT1B/1D receptors |
Table 3: Pharmacokinetic Profile
| Parameter | L-694,247 | Eletriptan |
| Bioavailability | Not Reported | ~50% (oral) |
| Plasma Protein Binding | Not Reported | ~85% |
| Metabolism | Not Reported | Primarily by CYP3A4 |
| Terminal Half-life | Not Reported | ~4 hours |
Table 4: In Vivo Efficacy Models
| Model | L-694,247 | Eletriptan |
| Canine Artery Vasoconstriction | Not Reported | Reduces carotid arterial blood flow. Selectively constricts cranial artery over coronary and femoral arteries. |
| Rat Neurogenic Inflammation | Not Reported | Inhibits trigeminal nerve activity and plasma protein extravasation in the dura mater. |
| Rat Water Intake | Inhibits water intake in dehydrated rats when administered intraventricularly. | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data.
Receptor Binding Affinity Assays: The binding affinities of L-694,247 were determined using radioligand binding assays. These experiments typically involve incubating cell membranes expressing the specific serotonin receptor subtype with a radiolabeled ligand and varying concentrations of the test compound (L-694,247). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the pIC50 value (-log IC50). For eletriptan, while specific pKi or pIC50 values are not consistently reported in the provided search results, its affinity is characterized as "high" or "modest" based on similar competitive binding assays.
Functional Activity Assays: The functional activity of L-694,247 as a 5-HT1D receptor agonist was assessed through two primary functional assays:
-
Inhibition of Forskolin-Stimulated Adenylyl Cyclase: In this assay, the ability of L-694,247 to inhibit the forskolin-induced increase in cyclic AMP (cAMP) levels was measured in guinea-pig substantia nigra tissue, which is rich in 5-HT1D receptors. A decrease in cAMP production indicates an agonistic effect on the G-protein coupled 5-HT1D receptor.
-
Inhibition of K+-evoked [3H]-5-HT Release: This assay measures the ability of L-694,247 to inhibit the release of pre-loaded radiolabeled serotonin ([3H]-5-HT) from guinea-pig frontal cortex slices upon depolarization with potassium (K+). This is a functional measure of presynaptic autoreceptor activation.
In Vivo Efficacy Models:
-
Canine Artery Vasoconstriction Model: For eletriptan, anesthetized dogs were used to measure changes in blood flow in various arterial beds (carotid, coronary, femoral) following intravenous administration of the compound. This model assesses the vasoconstrictor activity and vascular selectivity of the drug.
-
Rat Neurogenic Inflammation Model: In this model, electrical stimulation of the trigeminal ganglion in rats is used to induce neurogenic inflammation, characterized by plasma protein extravasation in the dura mater. The ability of intravenously administered eletriptan to inhibit this extravasation was quantified to assess its efficacy in a model relevant to migraine pathophysiology.
Visualizing the Mechanisms
Signaling Pathway of 5-HT1B/1D Receptor Agonists
Safety Operating Guide
Proper Disposal of L-694746: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: L-694746 is a water-reactive and corrosive organophosphorus compound. Improper disposal can lead to the release of flammable gases and pose a significant safety risk. Follow these procedures diligently to ensure the safety of laboratory personnel and environmental compliance.
This guide provides detailed procedures for the safe and compliant disposal of L-694746, also known as Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine (CAS Number: 142421-57-6). Adherence to these protocols is essential for researchers, scientists, and drug development professionals to mitigate risks and comply with hazardous waste regulations.
Safety and Handling Precautions
Before initiating any disposal procedures, ensure all relevant personnel are familiar with the Safety Data Sheet (SDS) for L-694746. The compound's hazardous properties necessitate stringent safety measures.
Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles | Protects against splashes and fumes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the corrosive material. |
| Body Protection | Flame-retardant lab coat and protective clothing | Shields against accidental spills and potential ignition. |
| Respiratory Protection | Filter type P2 respirator or higher | Necessary when handling the powder outside of a fume hood to prevent inhalation. |
Work Area Preparation:
-
All handling and disposal activities must be conducted within a certified chemical fume hood.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
Keep a Class D fire extinguisher (for combustible metals) or a dry powder extinguisher readily available. Do not use water-based extinguishers.
-
Remove all sources of ignition from the immediate vicinity.
Step-by-Step Disposal Protocol
The disposal of L-694746 must be managed as hazardous waste. Do not attempt to neutralize or dispose of this chemical down the drain.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place any unused or expired L-694746 directly into a designated, clean, and dry hazardous waste container.
-
The container must be compatible with corrosive and water-reactive materials (e.g., a high-density polyethylene (HDPE) container).
-
Do not mix L-694746 waste with any other chemical waste, especially aqueous solutions or protic solvents.
-
-
Contaminated Materials:
-
Any materials that have come into contact with L-694746 (e.g., weighing boats, pipette tips, gloves, and absorbent pads) must be considered hazardous waste.
-
Collect these materials in a separate, clearly labeled, and sealed waste bag or container within the fume hood.
-
-
Empty Containers:
-
The original container of L-694746, even if seemingly empty, will contain residue and must be treated as hazardous waste.
-
Securely cap the empty container and place it in the designated hazardous waste collection area. Do not rinse the container with water.
-
2. Labeling of Hazardous Waste:
-
All waste containers must be accurately and clearly labeled with a hazardous waste tag as soon as waste is first added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine" and CAS number "142421-57-6."
-
The specific hazards: "Water-Reactive," "Corrosive," "Emits Flammable Gas."
-
The accumulation start date.
-
The name of the principal investigator and laboratory contact information.
-
3. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
This area must be under the control of the laboratory personnel and away from general laboratory traffic.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Store L-694746 waste away from incompatible materials, particularly water, acids, and oxidizers.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a complete and accurate description of the waste as detailed on the hazardous waste label.
-
Follow all institutional procedures for waste pickup and documentation.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: If safe to do so, close the fume hood sash and restrict access to the area.
-
Report: Contact your institution's EHS or emergency response team. Provide details of the spilled material and the location.
-
Do Not Use Water: Never attempt to clean up a spill of L-694746 with water or a wet cloth.
-
Cleanup (if trained): Only personnel trained in hazardous spill response should attempt cleanup. Use a dry absorbent material, such as sand or a specialized spill kit for reactive chemicals, to contain the spill. Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
Personnel Exposure:
-
Skin Contact: Immediately brush off any dry chemical. Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Regulatory Compliance
The disposal of L-694746 is governed by the Resource Conservation and Recovery Act (RCRA) and enforced by the Environmental Protection Agency (EPA), as well as state and local regulations.[1][2][3][4] Laboratories are responsible for ensuring that all hazardous waste is properly identified, managed, and disposed of in accordance with these regulations. Failure to comply can result in significant penalties.
Diagrams
Caption: Workflow for the safe disposal of L-694746.
Caption: Hazard-Risk-Control pathway for L-694746.
References
Handling and Safety Protocols for L 694746: Information Not Available
A comprehensive guide to the specific personal protective equipment (PPE), operational plans, and disposal procedures for the compound L 694746 cannot be provided at this time. Extensive searches for a Safety Data Sheet (SDS) for this compound, including searches using its Chemical Abstracts Service (CAS) number, 139934-80-8, have not yielded the necessary documentation.
Safety Data Sheets are essential documents that provide detailed information about the potential hazards of a chemical and outline the necessary precautions for safe handling, storage, and disposal. Without this critical information, it is not possible to fulfill the core requirements of providing procedural, step-by-step guidance for the safe use of this compound in a research and development setting.
Importance of a Safety Data Sheet (SDS)
An SDS is the primary source of information for:
-
Hazard Identification: Understanding the physical and health hazards associated with a substance.
-
Personal Protective Equipment (PPE): Specifying the appropriate type of gloves, eye and face protection, respiratory protection, and protective clothing required to prevent exposure.
-
Safe Handling and Storage: Providing guidelines on how to handle the chemical to minimize risks and the appropriate storage conditions.
-
First-Aid Measures: Outlining the necessary steps to take in case of accidental exposure.
-
Fire-Fighting Measures: Detail on appropriate extinguishing media and fire-fighting procedures.
-
Accidental Release Measures: Procedures for cleaning up spills and leaks.
-
Disposal Considerations: Instructions for the safe disposal of the chemical and its containers.
-
Toxicological Information: Data on the potential health effects of exposure.
Given the absence of a specific SDS for this compound, researchers, scientists, and drug development professionals are strongly advised to exercise extreme caution. It is recommended to treat the substance as potentially hazardous until a full toxicological and safety profile can be obtained.
General Laboratory Safety Practices
In the absence of specific guidance, adherence to standard good laboratory practices (GLPs) is imperative. This includes, but is not limited to:
-
Working in a well-ventilated area, preferably within a chemical fume hood.
-
Wearing standard personal protective equipment, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves. The specific type of glove material should be chosen based on its resistance to the chemical class of the compound, if known.
-
Avoiding the generation of aerosols or dusts.
-
Washing hands thoroughly after handling.
-
Preparing a risk assessment for any new procedure involving the compound.
It is the responsibility of the user to conduct a thorough risk assessment and to obtain the necessary safety information before handling any chemical. We recommend contacting the manufacturer or supplier of this compound directly to request a Safety Data Sheet. Without this document, a detailed and responsible guide to its safe handling and disposal cannot be formulated.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
